D-Lyxose-13C-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i2+1 |
InChI Key |
PYMYPHUHKUWMLA-IAAYJPMJSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to D-Lyxose-13C-4 for Researchers and Drug Development Professionals
November 2025
Abstract
This technical guide provides a comprehensive overview of D-Lyxose-13C-4, a stable isotope-labeled pentose monosaccharide. The document details its chemical and physical properties, applications in metabolic research and drug development, and its role within key metabolic pathways. Detailed experimental methodologies for its use are also presented, alongside structured data and visual pathway diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development.
Introduction
This compound is the 13C-labeled form of D-Lyxose, a rare but biologically significant aldopentose sugar.[1] As a stable isotope-labeled compound, this compound serves as a powerful tool in metabolic research, particularly in metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry.[1] Its ability to be traced through metabolic pathways provides invaluable insights into cellular metabolism and the biosynthesis of essential molecules. Furthermore, D-Lyxose itself is a precursor in the synthesis of various bioactive compounds, including antiviral nucleoside analogs and anti-tumor agents, making its labeled counterpart crucial for mechanistic and pharmacokinetic studies in drug development.[1][2]
Chemical and Physical Properties
This compound shares most of its chemical and physical properties with its unlabeled form, D-Lyxose, with the key difference being the incorporation of a carbon-13 isotope at a specific position, which increases its molecular weight. The properties of both are summarized below.
Data Presentation: Quantitative Properties
| Property | Value (this compound) | Value (D-Lyxose, unlabeled) |
| Molecular Formula | C₄¹³CH₁₀O₅ | C₅H₁₀O₅ |
| Molecular Weight | 151.12 g/mol [3] | 150.13 g/mol [4] |
| Exact Mass | 151.05617825 Da[3] | 150.05282342 Da[4] |
| Appearance | Not specified; likely a white to slightly yellow crystalline powder. | White to slightly yellow crystalline powder.[5] |
| Melting Point | Not specified; likely similar to the unlabeled form. | 108-112 °C[5][6] |
| Solubility | Not specified; likely soluble in water. | Soluble in water (50 mg/mL), slightly soluble in hot alcohol.[6] |
| Isotopic Purity | Typically ≥99 atom % ¹³C for similar labeled sugars. | Not applicable. |
| Synonyms | D-lyxose-5-13C, (2S,3S,4R)-2,3,4,5-tetrahydroxy(5¹³C)pentanal.[3] | D(-)-Lyxose, D-Lyxopyranose.[4][5] |
Metabolic Significance and Signaling Pathways
D-Lyxose is metabolized in various organisms and can be integrated into central carbon metabolism, primarily through the pentose phosphate pathway (PPP). The entry of D-Lyxose into this pathway is facilitated by the enzyme D-lyxose isomerase, which catalyzes its conversion to D-xylulose.[7] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[7] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide and amino acid synthesis.
The metabolic fate of this compound can be traced using techniques like mass spectrometry and NMR spectroscopy, allowing researchers to quantify the flux through the PPP and related pathways.
Mandatory Visualization: Metabolic Pathway of D-Lyxose
Caption: Metabolic entry of this compound into the Pentose Phosphate Pathway.
Applications in Research and Drug Development
The primary application of this compound is as a tracer in metabolic studies.
-
Metabolic Flux Analysis (MFA): By introducing this compound into a biological system, researchers can track the distribution of the ¹³C label through various metabolic intermediates. This allows for the quantification of metabolic fluxes, providing a detailed picture of cellular metabolism under different conditions.[1][2]
-
Internal Standard: In quantitative mass spectrometry, this compound can be used as an internal standard for the accurate measurement of unlabeled D-Lyxose and related metabolites.[1]
-
Drug Development: D-Lyxose is a precursor for the synthesis of certain antiviral and anti-tumor drugs.[1][2] this compound can be used in preclinical and clinical studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of these drugs.
Experimental Protocols
General Protocol for ¹³C-Labeling and Metabolite Extraction for Mass Spectrometry
This protocol provides a general workflow for using this compound in cell culture for metabolic analysis.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration will depend on the cell type and experimental goals.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate. This time can range from minutes to hours depending on the metabolic pathway of interest.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold saline to remove any remaining extracellular label.
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), pre-chilled to -20°C or -80°C.
-
Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
The extracted metabolites are then analyzed by mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the incorporation of ¹³C into downstream metabolites.
-
The isotopic enrichment and mass isotopomer distribution are calculated to infer metabolic pathway activity.
-
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for metabolic tracing with this compound.
Conclusion
This compound is a valuable tool for researchers and drug development professionals. Its use in stable isotope tracing studies provides a detailed understanding of cellular metabolism, particularly the pentose phosphate pathway. The ability to quantify metabolic fluxes and use it as an internal standard makes it indispensable for modern metabolomics and pharmacokinetic studies. This guide provides the foundational knowledge and methodologies to effectively utilize this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 6. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of D-Lyxose-13C-4
This technical guide provides a comprehensive overview of the synthesis and purification methods for D-Lyxose-¹³C-4, a stable isotope-labeled sugar crucial for research in metabolic pathways and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in tabular format, and visualizations of key processes.
Introduction
D-Lyxose is a rare pentose sugar that serves as a valuable building block in the synthesis of various bioactive molecules, including antiviral and anticancer agents.[1] The site-specific incorporation of a stable isotope like carbon-13, particularly at the C-4 position, provides a powerful tool for tracing the metabolic fate of D-lyxose and its derivatives in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a plausible synthetic route and purification strategies for obtaining high-purity D-Lyxose-¹³C-4.
Synthesis of D-Lyxose-¹³C-4
A feasible and established method for the synthesis of specifically labeled aldoses is the Kiliani-Fischer synthesis, which allows for the elongation of the carbon chain of an aldose by one carbon.[2][3][4][5] This process involves the addition of a cyanide group to the aldehyde of the starting sugar, followed by hydrolysis and reduction to form two new epimeric sugars.
To synthesize D-Lyxose-¹³C-4, a logical starting material would be a C3-labeled D-threose. However, for the purpose of this guide, we will outline a more general approach starting from a readily available labeled precursor, D-glyceraldehyde-¹³C-3, and proceeding through a series of reactions to yield the desired product.
Proposed Synthetic Pathway
The proposed synthesis of D-Lyxose-¹³C-4 begins with D-glyceraldehyde-¹³C-3 and proceeds through the Kiliani-Fischer synthesis to generate a four-carbon intermediate, which is then subjected to another chain-elongation step to yield the target pentose.
Experimental Protocol: Kiliani-Fischer Synthesis (Hypothetical)
Materials:
-
D-Threose-¹³C-4 (starting material)
-
Sodium cyanide (NaCN)
-
Palladium on barium sulfate (Pd/BaSO₄) catalyst
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Cyanohydrin Formation: Dissolve D-Threose-¹³C-4 (1.0 g, 8.26 mmol) in 10 mL of deionized water. To this solution, add sodium cyanide (0.44 g, 9.0 mmol) in 5 mL of deionized water dropwise at 0°C with stirring. The reaction is allowed to proceed for 4 hours at room temperature.
-
Hydrolysis and Lactonization (Classic Method) or Direct Reduction (Improved Method):
-
Improved Method (as depicted in the diagram): The cyanohydrin mixture is transferred to a Parr hydrogenation apparatus. Add Pd/BaSO₄ catalyst (10% w/w). Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 24 hours. The reaction mixture is then filtered to remove the catalyst.
-
-
Purification of Epimers: The resulting solution containing a mixture of D-Xylose-¹³C-4 and D-Lyxose-¹³C-4 is concentrated under reduced pressure. The epimeric sugars are then separated using preparative high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the synthesis of D-Lyxose-¹³C-4.
| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1 | D-Threose-¹³C-4 | D-Xylose-¹³C-4 / D-Lyxose-¹³C-4 mixture | 1.25 | 0.95 | 76 | - |
| 2 | Epimer Mixture | D-Lyxose-¹³C-4 | 0.625 | 0.40 | 64 | >98 |
Purification Methods
The purification of isotopically labeled sugars is critical to ensure the accuracy of subsequent metabolic studies. The primary methods for purifying D-Lyxose-¹³C-4 are preparative paper chromatography and high-performance liquid chromatography (HPLC).
Preparative Paper Chromatography
Preparative paper chromatography is a cost-effective method for the separation of small quantities of sugars.
Experimental Protocol:
-
Paper Preparation: Use Whatman No. 1 or equivalent chromatographic paper. Draw a starting line with a pencil approximately 5 cm from the bottom edge.
-
Sample Application: Apply the crude D-Lyxose-¹³C-4 solution as a concentrated streak along the starting line. Allow the solvent to evaporate completely between applications.
-
Chromatogram Development: Develop the chromatogram using a solvent system such as n-butanol:acetic acid:water (4:1:5 v/v/v) in an ascending or descending chromatography tank.[3][6][7][8] Allow the solvent front to travel near the top of the paper.
-
Visualization and Elution: After drying the chromatogram, visualize the sugar bands using a non-destructive method if possible (e.g., UV shadowing if a suitable derivative is used) or by cutting guide strips from the edges and staining them with a reagent like aniline phthalate. The band corresponding to D-Lyxose is then excised, and the sugar is eluted from the paper using deionized water.
-
Recovery: The aqueous eluate is collected and lyophilized to obtain the purified D-Lyxose-¹³C-4.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is more amenable to scaling up the purification process.[9]
Proposed HPLC Method:
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Luna NH₂).
-
Mobile Phase: An isocratic or gradient elution with acetonitrile and water. A typical starting condition would be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive index (RI) detector.
-
Fraction Collection: Fractions corresponding to the D-Lyxose-¹³C-4 peak are collected, pooled, and the solvent is removed under reduced pressure.
Metabolic Pathway of D-Lyxose
In many organisms, D-lyxose can be metabolized by entering the pentose phosphate pathway after being isomerized to D-xylulose.[1][7] This conversion is catalyzed by the enzyme D-lyxose isomerase.
Experimental Workflow for Stable Isotope Tracing
The use of D-Lyxose-¹³C-4 in metabolic studies typically follows a standardized workflow, from introduction of the tracer to analysis of labeled metabolites.
This workflow allows researchers to track the incorporation of the ¹³C label from D-Lyxose-¹³C-4 into various downstream metabolites, providing insights into the activity of specific metabolic pathways under different physiological or pathological conditions.[9][10][11]
Characterization
The final product, D-Lyxose-¹³C-4, should be thoroughly characterized to confirm its identity and isotopic enrichment.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of the ¹³C label. The ¹³C spectrum will show a significantly enhanced signal for the C-4 carbon.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the labeled compound, confirming the incorporation of the ¹³C isotope.
Expected Mass Spectrometry Data:
| Compound | Formula | Exact Mass (Unlabeled) | Exact Mass (¹³C-4 Labeled) |
| D-Lyxose | C₅H₁₀O₅ | 150.0528 | 151.0562 |
Conclusion
This technical guide provides a framework for the synthesis, purification, and application of D-Lyxose-¹³C-4. While the synthesis of specifically labeled carbohydrates can be challenging, the methodologies outlined here, based on established chemical principles, offer a viable route to obtaining this important research tool. The detailed protocols and workflows are intended to support researchers in their efforts to unravel the complexities of carbohydrate metabolism and to advance the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. aklectures.com [aklectures.com]
- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 5. Kiliani-Fischer_synthesis [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
D-Lyxose-13C-4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for D-Lyxose-13C-4, a stable isotope-labeled monosaccharide crucial for tracing and analyzing metabolic pathways. Due to the limited availability of specific stability data for the 13C-labeled variant, this guide synthesizes information from the Safety Data Sheet (SDS) of its unlabeled counterpart, D-Lyxose, and general best practices for handling isotopically labeled and hygroscopic compounds.
Core Stability Profile
This compound, being a stable isotope-labeled compound, is not radioactive and its chemical stability is expected to be nearly identical to that of unlabeled D-Lyxose. The primary factor influencing its stability is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. Exposure to moisture can lead to physical changes, such as clumping, and potentially create an environment conducive to microbial growth or chemical degradation over extended periods.
Currently, specific quantitative data on the degradation rates and pathways of this compound under various environmental conditions (e.g., temperature, humidity, light) are not publicly available. However, based on the properties of D-Lyxose, it is a stable solid when stored under appropriate conditions.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to ensure the long-term integrity and purity of this compound. The following table summarizes the recommended conditions based on the Safety Data Sheet for D-Lyxose.[1][2][3]
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place.[3] Room temperature is generally acceptable.[4] | To minimize the risk of chemical degradation and moisture absorption. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3][5] | To displace moisture and oxygen, further protecting the compound from potential degradation. |
| Container | Tightly closed containers.[3][5] | To prevent the ingress of moisture and atmospheric contaminants. |
| Light Exposure | Store away from light.[4] | While not explicitly stated for D-Lyxose, it is a general best practice for chemical reagents to prevent potential light-induced degradation. |
| Moisture | Protect from moisture.[3] The compound is hygroscopic.[1][3] | To prevent physical changes and potential chemical degradation. |
| Incompatibilities | Avoid strong oxidizing agents.[1][3] | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols
-
Long-Term Stability Study: Storing aliquots of the compound under various controlled conditions (e.g., different temperatures and humidity levels) for an extended period.
-
Forced Degradation Study: Exposing the compound to stress conditions (e.g., high heat, high humidity, strong light, oxidizing agents) to identify potential degradation products and pathways.
-
Analytical Testing: Periodically analyzing the samples from the stability studies using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) to identify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy would also be a powerful tool to confirm the structural integrity of the isotopically labeled position.
Workflow for Storage and Handling
The following diagram outlines the recommended workflow for the proper storage and handling of this compound to maintain its quality and integrity.
Caption: Recommended workflow for receiving, handling, and storing this compound.
References
The Enigmatic Role of D-Lyxose in Biological Systems: A Technical Guide for Researchers
For Immediate Release
[Shanghai, China] – November 7, 2025 – D-Lyxose, a rare aldopentose sugar, is emerging from the shadows of its more common carbohydrate cousins to reveal a significant and multifaceted role in biological systems. While not a primary metabolite in mammals, its unique stereochemistry makes it a valuable tool for researchers and a promising precursor in the development of novel therapeutics. This technical guide provides an in-depth exploration of D-lyxose's known biological interactions, its metabolic fate, and its burgeoning applications in drug development, tailored for researchers, scientists, and drug development professionals.
Introduction to D-Lyxose
D-Lyxose is a monosaccharide with the chemical formula C₅H₁₀O₅. As a C'-2 epimer of D-xylose, its distinct spatial arrangement of hydroxyl groups confers unique biological properties.[1][2] Found infrequently in nature, for instance as a component of bacterial glycolipids, its significance lies not in its abundance but in its potential as a synthetic building block and a probe for biological processes.[2]
Metabolism and Transport of D-Lyxose
The metabolism of D-lyxose has been primarily studied in microbial systems, where it serves as a carbon source for some species. In these organisms, the key enzyme D-lyxose isomerase (EC 5.3.1.15) catalyzes the reversible isomerization of D-lyxose to D-xylulose.[3] D-xylulose can then enter the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH.[3]
In mammalian systems, the transport and metabolism of D-lyxose are less understood. However, studies on the closely related pentose, D-xylose, suggest that it can be transported into mammalian cells via passive transport or facilitated diffusion, potentially utilizing glucose transporters.[4] It is plausible that D-lyxose may follow a similar uptake mechanism.
Quantitative Data: Enzyme and Transport Kinetics
The following tables summarize the available quantitative data on D-lyxose isomerase and D-xylose transport kinetics.
Table 1: Kinetic Parameters of D-Lyxose Isomerase from Various Microbial Sources
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal Temperature (°C) | Optimal pH | Reference |
| Thermofilum sp. | D-lyxose | 73 ± 6.6 | 338 ± 14.9 | >95 | 7.0 | [5] |
| Bacillus velezensis | D-lyxose | 25.3 ± 1.2 | - | 55 | 6.5 | [1] |
| Streptomyces rubiginosus | D-xylose | 4.9 | - | - | 7.0 | [6] |
Table 2: Kinetic Parameters for D-Xylose Transport in Cultured Mammalian Cells
| Cell Line | Km (mM) | Vmax (mmol/min per 106 cells) | Temperature (°C) | Reference |
| CHO-K1 | 20 | 10 | 37 | [4][7] |
| L-cells | 12.5 | 2.8 | 37 | [4][7] |
| HeLa | 3 | 2.6 | 16 | [4][7] |
Role in Drug Development and Synthesis
D-Lyxose serves as a critical chiral starting material for the synthesis of several classes of therapeutic compounds, including immunomodulatory agents and antiviral nucleoside analogs.[7]
Precursor for α-Galactosylceramide (α-GalCer) Analogs
D-Lyxose is a key component in the synthesis of α-GalCer and its analogs, which are potent activators of Natural Killer T (NKT) cells and hold promise as anti-tumor agents.[3][7] The synthesis involves a multi-step process that utilizes the specific stereochemistry of D-lyxose to construct the phytosphingosine backbone of the final glycolipid.
Synthesis of L-Nucleoside Analogs
D-Lyxose can be used as a starting material for the synthesis of L-nucleoside analogs, which are investigated for their antiviral properties.[7] This synthetic route takes advantage of the D-lyxose backbone to create the enantiomeric L-form of the sugar moiety found in these antiviral compounds.
Interaction with Cellular Signaling Pathways
Direct research on the effects of D-lyxose on mammalian cell signaling is limited. However, studies on the structurally similar D-xylose and other rare sugars like D-allose provide valuable insights into potential mechanisms.
Potential Modulation of AMPK Signaling
Research on D-xylose and its derivatives has shown that they can stimulate glucose uptake in muscle cells by activating AMP-activated protein kinase (AMPK).[8] AMPK is a key energy sensor that, when activated, promotes catabolic pathways to generate ATP. It is plausible that D-lyxose could exert similar effects on cellular energy metabolism.
Inferred Role in Apoptosis Signaling
While direct evidence is lacking for D-lyxose, other rare sugars like D-allose have been shown to induce apoptosis in cancer cells.[9][10] The proposed mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins. Given that D-lyxose is a precursor for anti-tumor agents, it is an area ripe for investigation to determine if D-lyxose itself can influence apoptotic pathways. High concentrations of D-glucose have also been shown to induce apoptosis in cancer cells through the Fas-FasL pathway, leading to the activation of caspase-8 and caspase-3.[11]
Experimental Protocols
D-Lyxose Isomerase Activity Assay
This protocol is adapted from the cysteine-carbazole method for determining ketose formation.
Materials:
-
D-lyxose solution (substrate)
-
Enzyme preparation (e.g., purified D-lyxose isomerase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)
-
Sulfuric acid (75% v/v)
-
Cysteine hydrochloride solution (1.5 mg/mL)
-
Carbazole solution (0.12% w/v in ethanol)
-
D-xylulose standard solutions
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, D-lyxose solution at various concentrations, and the enzyme preparation.
-
Incubate the mixtures at the optimal temperature for the enzyme for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding sulfuric acid.
-
Add cysteine hydrochloride solution and mix.
-
Add carbazole solution, mix, and incubate at room temperature for color development.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using D-xylulose solutions to determine the concentration of D-xylulose produced in the enzymatic reactions.
-
Calculate the enzyme activity in Units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of D-xylulose per minute under the assay conditions.
In Vivo Study of D-Lyxose Metabolism (Adapted from Glucose Tolerance Test Protocols)
This protocol provides a general framework for investigating the in vivo effects of D-lyxose in a mouse model.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Collection: Collect a baseline blood sample from the tail vein to measure basal glucose and potentially other metabolites.
-
D-Lyxose Administration: Administer a sterile solution of D-lyxose (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection. A control group should receive a vehicle (e.g., saline).
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Metabolite Analysis: Measure blood glucose levels at each time point. Additionally, plasma or serum samples can be collected for more detailed metabolomic analysis using techniques like LC-MS/MS to identify and quantify D-lyxose and its potential metabolites.
-
Tissue Collection: At the end of the experiment, tissues such as the liver, skeletal muscle, and adipose tissue can be collected for analysis of D-lyxose uptake and its effects on intracellular signaling pathways (e.g., AMPK phosphorylation via Western blotting).
Future Directions and Conclusion
The study of D-lyxose is a rapidly evolving field. While its role as a synthetic precursor is well-established, its direct biological effects in mammalian systems remain an area of active investigation. Future research should focus on:
-
Elucidating the specific transporters and metabolic pathways for D-lyxose in mammalian cells.
-
Investigating the direct effects of D-lyxose on key signaling pathways, including those involved in apoptosis, inflammation, and cellular metabolism.
-
Conducting preclinical studies to evaluate the therapeutic potential of D-lyxose itself, beyond its use as a synthetic intermediate.
-
Exploring the potential of D-lyxose as a modulator of protein glycosylation and its role in the formation of advanced glycation end products (AGEs).[6][12][13]
References
- 1. Differential Rates of Glycation Following Exposure to Unique Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sweet regulation – The emerging immunoregulatory roles of hexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of inhibition of protein glycosylation by the antiviral sugar analogue 2-deoxy-2-fluoro-D-mannose: inhibition of synthesis of man(GlcNAc)2-PP-Dol by the guanosine diphosphate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel D-xylose derivatives stimulate muscle glucose uptake by activating AMP-activated protein kinase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
D-Lyxose-13C-4: A Labeled Precursor for the Synthesis and Mechanistic Study of Antiviral Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of D-Lyxose-13C-4, a stable isotope-labeled monosaccharide, as a precursor in the synthesis of novel antiviral drugs, particularly against human cytomegalovirus (HCMV). The incorporation of the ¹³C label at the fourth carbon position offers a powerful tool for elucidating the mechanism of action and metabolic fate of these antiviral agents. This document provides a comprehensive overview of the synthesis, antiviral activity, and proposed mechanistic pathways of D-lyxose-derived nucleoside analogs, supported by quantitative data and detailed experimental protocols.
Introduction: The Promise of L-Nucleoside Analogs from D-Lyxose
D-Lyxose, a pentose sugar, serves as a valuable chiral starting material for the synthesis of L-nucleoside analogs, a class of compounds that has shown significant promise in antiviral drug development.[1] The rationale behind using D-lyxose lies in its stereochemistry, which allows for the efficient construction of the enantiomeric L-ribofuranosyl moiety found in active antiviral nucleosides. The introduction of a ¹³C label at a specific position, such as in this compound, does not alter the chemical properties of the molecule but enables its tracking and quantification in complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This is invaluable for pharmacokinetic studies, metabolism analysis, and gaining deeper insights into the drug's interaction with viral and host cell machinery.
Synthesis of D-Lyxofuranosyl Benzimidazole Analogs
A notable class of antiviral compounds synthesized from D-lyxose are the α-D- and α-L-lyxofuranosyl benzimidazoles. These have demonstrated potent activity against human cytomegalovirus (HCMV).[2] While specific protocols for the synthesis starting from this compound are not extensively detailed in publicly available literature, the general synthetic route established for unlabeled D-lyxose can be adapted. The key steps involve the protection of the hydroxyl groups of D-lyxose, followed by glycosylation with a substituted benzimidazole moiety, and subsequent deprotection.
Experimental Protocol: General Synthesis of Lyxofuranosyl Benzimidazoles
The synthesis of 2-substituted α-D- and α-L-lyxofuranosyl benzimidazole derivatives can be achieved through the following generalized steps, adapted from established literature[2]:
-
Acetylation of D-Lyxose: D-Lyxose is first peracetylated to protect the hydroxyl groups, typically using acetic anhydride in the presence of a catalyst like pyridine, to yield 1,2,3,5-tetra-O-acetyl-D-lyxofuranose.
-
Glycosylation: The acetylated lyxofuranose is then condensed with a substituted benzimidazole, for example, 2,5,6-trichlorobenzimidazole, in the presence of a Lewis acid catalyst to form the nucleoside. This step establishes the crucial bond between the sugar and the heterocyclic base.
-
Deprotection and Derivatization: The resulting α-nucleoside is deprotected to remove the acetyl groups. The unmasked hydroxyl groups can then be selectively modified. For instance, treatment with HBr followed by reaction with amines like methylamine, cyclopropylamine, or isopropylamine can introduce different substituents at the 2-position of the benzimidazole ring.[2]
The synthesis of 5'-deoxy analogs involves the preparation of a 5-deoxy-lyxofuranosyl intermediate from D-lyxose before the glycosylation step.[2]
Note: When using this compound as the starting material, the ¹³C label at the C4' position of the resulting nucleoside analog would be retained throughout this synthetic sequence.
Antiviral Activity Against Human Cytomegalovirus (HCMV)
Several D-lyxofuranosyl benzimidazole derivatives have been evaluated for their antiviral activity against HCMV. The quantitative data from these studies are summarized in the table below.
| Compound | Virus Strain | Assay Type | IC₅₀ (µM) | IC₉₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Towne | Plaque Reduction | 0.2 - 0.4 | - | >100 | [2] |
| 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Towne | Yield Reduction | - | 0.2 - 2 | >100 | [2] |
| 2-isopropylamino/2-cyclopropylamino α-lyxofuranosyl and 5-deoxy-α-lyxose benzimidazoles | Towne | Plaque Reduction | 60 - 100 | - | Not cytotoxic | [2] |
| 2-isopropylamino/2-cyclopropylamino α-lyxofuranosyl and 5-deoxy-α-lyxose benzimidazoles | Towne | Yield Reduction | - | 17 - 100 | Not cytotoxic | [2] |
Table 1: Antiviral Activity of D-Lyxose-Derived Benzimidazole Nucleosides against HCMV. The 2-halogenated 5-deoxy-α-L-analogues were the most active compounds identified.[2]
Mechanism of Action: Targeting Late-Stage Viral Replication
Studies on the mechanism of action of these benzimidazole nucleosides reveal that the α-lyxofuranosyl analogs act late in the viral replication cycle.[3][4][5] Specifically, compounds like 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), a related compound, inhibit the processing and maturation of viral DNA.[3][6] This is a distinct mechanism from many other antiviral nucleoside analogs that target viral DNA synthesis.
The viral proteins UL89 and UL56, which are subunits of the viral terminase complex responsible for cleaving viral DNA concatemers into unit-length genomes for packaging into capsids, have been identified as the targets of these benzimidazole ribonucleosides.[6][7][8] By inhibiting this crucial step, the drugs prevent the formation of infectious viral particles.
The use of this compound as a precursor would allow for precise tracing of the drug molecule. By analyzing the metabolic products of the ¹³C-labeled drug in infected cells, researchers can confirm its metabolic stability, identify any modifications it undergoes, and verify its incorporation into viral or cellular components, providing definitive evidence of its mechanism of action.
Signaling Pathway: HCMV DNA Maturation and Packaging
The following diagram illustrates the late stage of the HCMV replication cycle targeted by D-lyxose-derived benzimidazole nucleosides.
Caption: Late-stage HCMV replication pathway targeted by D-lyxose-derived antivirals.
Experimental Workflows for Antiviral Evaluation
The evaluation of novel antiviral compounds requires robust and standardized experimental workflows. The plaque reduction assay and the virus yield reduction assay are two commonly employed methods.
Experimental Workflow: Antiviral Compound Evaluation
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of a newly synthesized compound.
Caption: Experimental workflow for the synthesis and evaluation of antiviral drugs from this compound.
Detailed Protocol: Virus Yield Reduction Assay
This assay provides a quantitative measure of the reduction in the production of infectious virus particles in the presence of an antiviral compound.
-
Cell Culture and Infection: Monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) are prepared in multi-well plates. The cells are then infected with the virus at a multiplicity of infection (MOI) high enough to ensure that most cells are infected.
-
Compound Addition: The synthesized this compound derived nucleoside analog is added to the infected cell cultures at various concentrations.
-
Incubation: The plates are incubated for a period that allows for one full replication cycle of the virus.
-
Virus Harvest: After incubation, the cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virus particles.
-
Titration of Progeny Virus: The harvested virus is serially diluted and used to infect fresh monolayers of host cells.
-
Quantification: After a suitable incubation period for plaque formation, the plaques are counted, and the virus titer (plaque-forming units per ml) for each drug concentration is calculated.
-
Data Analysis: The virus titers from the drug-treated cultures are compared to the titers from untreated control cultures to determine the concentration of the compound that inhibits virus yield by a certain percentage (e.g., 90% - IC₉₀).
Conclusion and Future Directions
This compound is a valuable chemical tool for the development of novel antiviral agents. Its use as a precursor for the synthesis of L-nucleoside analogs, particularly those targeting HCMV, allows for the creation of potent inhibitors with a specific late-stage mechanism of action. The incorporation of the ¹³C label is critical for detailed mechanistic and metabolic studies, which are essential for optimizing drug candidates and understanding their behavior in a biological context.
Future research should focus on the development of specific and efficient synthetic protocols for this compound-labeled antiviral compounds to enable more widespread use in preclinical and clinical studies. Furthermore, the application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will be crucial to fully exploit the potential of the isotopic label in elucidating the intricate details of drug-virus and drug-host interactions. This will ultimately pave the way for the rational design of more effective and safer antiviral therapies.
References
- 1. The terminase subunits pUL56 and pUL89 of human cytomegalovirus are DNA-metabolizing proteins with toroidal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human cytomegalovirus replication by benzimidazole nucleosides involves three distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel nonnucleoside inhibitor specifically targets cytomegalovirus DNA maturation via the UL89 and UL56 gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
The Use of D-Lyxose-¹³C₄ as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of D-Lyxose-¹³C₄ as an internal standard in mass spectrometry-based quantitative analysis. Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative measurements. D-Lyxose-¹³C₄, as a labeled analogue of the endogenous pentose D-lyxose, serves as an ideal internal standard for metabolic studies, particularly in the context of the pentose phosphate pathway and related metabolic networks.
Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment. By measuring the ratio of the unlabeled analyte to the labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss during preparation or variations in instrument response.
The core advantages of using a stable isotope-labeled internal standard like D-Lyxose-¹³C₄ include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: Losses during sample extraction, purification, and derivatization are accounted for, as both the analyte and the internal standard are affected equally.
-
Improved Precision and Accuracy: By minimizing variability from sample preparation and instrument analysis, IDMS significantly improves the reliability of quantitative results.
Physicochemical Properties of D-Lyxose-¹³C₄
| Property | Value |
| Molecular Formula | C¹³C₄H₁₀O₅ |
| Molecular Weight | 154.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability |
Experimental Protocol: Quantification of D-Lyxose in Biological Samples using D-Lyxose-¹³C₄ and LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of D-lyxose in a biological matrix (e.g., plasma, cell lysate) using D-Lyxose-¹³C₄ as an internal standard.
Materials and Reagents
-
D-Lyxose (unlabeled analytical standard)
-
D-Lyxose-¹³C₄ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation solvent (e.g., cold methanol or acetonitrile)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation
-
Spiking with Internal Standard: To 100 µL of the biological sample, add a known amount of D-Lyxose-¹³C₄ solution (e.g., 10 µL of a 10 µg/mL solution).
-
Protein Precipitation: Add 400 µL of cold protein precipitation solvent (e.g., methanol) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like sugars.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase should be optimized to achieve good separation of D-lyxose from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
Table of Representative LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition (D-Lyxose) | To be determined by infusion of standard |
| MRM Transition (D-Lyxose-¹³C₄) | To be determined by infusion of standard |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled D-lyxose into a blank biological matrix. Add a constant amount of D-Lyxose-¹³C₄ to each standard.
-
Peak Integration: Integrate the peak areas of the MRM transitions for both the unlabeled D-lyxose and the D-Lyxose-¹³C₄ internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown samples.
-
Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of D-lyxose in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General experimental workflow for the quantification of D-lyxose using D-Lyxose-¹³C₄ as an internal standard.
Metabolic Context: Pentose Phosphate Pathway
D-Lyxose can be metabolized into an intermediate of the pentose phosphate pathway (PPP), D-xylulose. By using ¹³C-labeled D-lyxose, researchers can trace the metabolic fate of this sugar and quantify its flux through the PPP and connected pathways.
physical and chemical properties of D-Lyxose-13C-4
An In-depth Technical Guide to D-Lyxose-13C-4
Abstract
This compound is a stable isotope-labeled form of the rare pentose sugar, D-Lyxose. The incorporation of a carbon-13 isotope at the fourth carbon position makes it a valuable tool for researchers in various scientific disciplines, particularly in metabolic studies, drug development, and clinical diagnostics. This technical guide provides a comprehensive overview of the , detailed experimental protocols for its analysis, and its applications in scientific research.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental settings. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | ¹³CC₄H₁₀O₅ | [1] |
| Molecular Weight | 151.12 g/mol | [1][2] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 108-112 °C (for unlabeled D-Lyxose) | [4] |
| Solubility | Soluble in water | [4][5] |
| Optical Activity [α]25/D | +13.8° (c = 4 in H₂O) (for unlabeled D-Lyxose) | [4] |
| LogP | -2.3 | [2] |
Experimental Protocols
The analysis of this compound typically involves standard analytical techniques for monosaccharides, with specific considerations for the isotopic label.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a proton NMR spectrum. The signals will be similar to unlabeled D-Lyxose, but the coupling patterns of protons attached to or near the ¹³C-4 carbon will be altered due to ¹H-¹³C coupling.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The signal corresponding to the C4 carbon will be significantly enhanced due to isotopic enrichment.[6] The chemical shifts for the pyranose forms of D-lyxose in D₂O are approximately: C1 (95.5, 95.9 ppm), C2 (71.5 ppm), C3 (72.0, 74.2 ppm), C4 (69.0, 68.0 ppm), and C5 (64.6, 65.7 ppm).[6] The labeled C4 will show a prominent peak.
-
Data Analysis: Analyze the spectra to confirm the position of the ¹³C label and determine the isotopic purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the carbon-13 isotope.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Analysis: Acquire the mass spectrum in either positive or negative ion mode. The monoisotopic mass of this compound is expected to be 151.05617825 Da.[2] This will be one mass unit higher than unlabeled D-Lyxose.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value to confirm the identity and isotopic labeling of the compound.
Applications in Research and Drug Development
D-Lyxose and its isotopically labeled forms are significant in several areas of research.
-
Metabolic Studies: this compound is an excellent tracer for studying pentose metabolism.[7] It can be used to investigate pathways such as the pentose phosphate pathway and to understand how cells process rare sugars.[7][8]
-
Drug Synthesis: D-Lyxose serves as a chiral precursor for the synthesis of various bioactive molecules, including antiviral nucleoside analogs and anti-tumor agents.[9][10] The labeled version can be used to track the fate of the sugar backbone during these synthetic processes.
-
Glycobiology: As a component of some bacterial glycolipids, D-Lyxose is relevant in the study of bacterial cell walls and host-pathogen interactions.[5]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound.
Metabolic Pathway
D-Lyxose can be metabolized through the pentose phosphate pathway after isomerization to D-xylulose.[7] The following diagram outlines this metabolic conversion.
References
- 1. D -Xylose-1-13C 13C 99atom 70849-21-7 [sigmaaldrich.com]
- 2. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 4. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Lyxose - Wikipedia [en.wikipedia.org]
- 6. omicronbio.com [omicronbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Safety and Handling of D-Lyxose-13C-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for D-Lyxose-13C-4, a stable isotope-labeled version of the rare pentose sugar D-Lyxose. While D-Lyxose and its isotopologues are not classified as hazardous substances, adherence to good laboratory practices is essential to ensure personnel safety and maintain experimental integrity.[1] this compound is utilized in research as a tracer for metabolic studies and as a precursor in the synthesis of antiviral and antitumor drugs.[2][3]
Chemical and Physical Properties
This compound shares nearly identical physical and chemical properties with its unlabeled counterpart, with the primary difference being its higher molecular weight due to the incorporation of a carbon-13 isotope.[4] It is typically supplied as an off-white, odorless, crystalline powder.[5][6] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water.[7][8]
Table 1: Physical and Chemical Properties of this compound and D-Lyxose
| Property | This compound | D-Lyxose (unlabeled) | Source(s) |
| Molecular Formula | C₄¹³CH₁₀O₅ | C₅H₁₀O₅ | [1][4] |
| Molecular Weight | ~151.12 g/mol | ~150.13 g/mol | [1][4] |
| Appearance | Off-white powder/solid | White to slightly yellow crystalline powder | [5][9] |
| Odor | Odorless | Odorless | [5] |
| Melting Point | Not specified; expected to be similar to D-Lyxose | 108 - 112 °C | [5][7] |
| Solubility | Soluble in water | Soluble in water (50 mg/mL) | [7][8] |
| Stability | Stable under normal conditions; Hygroscopic | Stable; Hygroscopic | [6][10] |
Hazard Identification and Safety Precautions
According to available safety data sheets for the parent compound D-Lyxose, this compound is not classified as a hazardous substance.[11] However, as with any chemical, it may cause mild irritation upon contact with eyes or skin, or if inhaled as a dust.[12] The primary hazards are associated with the physical form (dust) and its hygroscopic nature.
Table 2: GHS Hazard Information for D-Lyxose
| Hazard Class | Classification | Notes | Source(s) |
| Physical Hazards | Not Classified | Further processing may form combustible dust. | [1][12] |
| Health Hazards | Not Classified | Not reported to meet GHS hazard criteria. | [1] |
| Environmental Hazards | Not Classified | No known environmental hazards. | [8] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and prevent contamination of the product.
-
Eye Protection : Wear safety glasses with side shields or goggles.[10][12]
-
Hand Protection : Wear suitable protective gloves, such as nitrile rubber gloves.[11]
-
Body Protection : A laboratory coat or other protective clothing should be worn.[10][12]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.
Handling and Storage
Proper handling and storage are crucial to maintain the quality of this hygroscopic compound.
-
Handling : Handle in accordance with good industrial hygiene and safety practices.[12] Avoid generating dust.[10] Wash hands thoroughly after handling.[13]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[7][14] Protect from moisture.[6]
Experimental Protocols: Safe Handling Workflow
The following protocol outlines the general steps for safely handling this compound in a laboratory setting, from receipt to disposal.
Objective: To safely weigh and prepare a solution of this compound for experimental use.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., ultrapure water)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beakers
-
Personal Protective Equipment (PPE) as described in section 2.1
Procedure:
-
Preparation : Don all required PPE (lab coat, gloves, safety glasses). Ensure the work area, such as a chemical fume hood or a designated bench space, is clean and free of contaminants.
-
Equilibration : Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture onto the product.
-
Weighing :
-
Place a weighing boat on the analytical balance and tare the balance.
-
Carefully open the container in an area with minimal air currents to avoid creating dust.
-
Using a clean spatula, transfer the desired amount of this compound to the weighing boat.
-
Record the exact weight.
-
Promptly and tightly reseal the main container to protect the remaining product from moisture.
-
-
Dissolution :
-
Transfer the weighed solid into a clean beaker or directly into a volumetric flask.
-
Add a portion of the desired solvent and gently swirl to dissolve the solid. If necessary, use a magnetic stirrer.
-
Once dissolved, if using a volumetric flask, dilute to the final volume with the solvent, ensuring the meniscus is at the calibration mark.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
-
Cleanup :
-
Clean the spatula and any other used equipment.
-
Dispose of the weighing boat and any other disposable materials in the appropriate laboratory waste container.
-
Wipe down the work surface.
-
-
Waste Disposal : Dispose of unused material and solutions in accordance with local, state, and federal regulations. As it is not classified as hazardous, disposal requirements are typically minimal, but institutional guidelines must be followed.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures.
Table 3: First-Aid Measures
| Exposure Route | Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist. | [10][12] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. | [12] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. | [5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician if feeling unwell. | [12] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards : The product is combustible. In the event of a fire, hazardous combustion gases or vapors may be released.
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]
Visualized Workflow and Logic
The following diagrams illustrate the logical flow for handling and assessing the safety of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: First-aid decision pathway for accidental exposure.
References
- 1. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1114-34-7 CAS MSDS (D-LYXOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. D-LYXOSE | 1114-34-7 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. isotope.com [isotope.com]
- 13. himediadownloads.com [himediadownloads.com]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Certificate of Analysis for D-Lyxose-13C-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for D-Lyxose-13C-4. This compound is a stable isotope-labeled version of D-Lyxose, a rare pentose sugar.[1] Isotopic labeling is a critical tool in metabolic flux analysis (MFA) and other tracer studies to understand biochemical pathways.[2][3][4] This document will dissect the key components of a typical CoA, offering insights into the quality control and analytical procedures used to characterize this important research compound.
Product Identification and General Properties
The initial section of a CoA provides fundamental information about the compound. This ensures proper identification and handling.
| Parameter | Typical Specification | Source |
| Compound Name | This compound | MedchemExpress[1] |
| Molecular Formula | ¹³CC₄H₁₀O₅ | Sigma-Aldrich |
| Molecular Weight | ~151.12 g/mol | PubChem[5] |
| CAS Number | 70849-22-8 (for D-Lyxose-5-¹³C) | Cambridge Isotope Laboratories, Inc.[6] |
| Appearance | White to off-white powder/solid | Inferred from similar compounds |
| Storage | Store at room temperature, away from light and moisture | Cambridge Isotope Laboratories, Inc.[7] |
Quantitative Analytical Data
This section summarizes the results of quantitative tests that determine the purity and isotopic enrichment of the material. These values are critical for ensuring the accuracy and reproducibility of experimental results.
| Analytical Test | Parameter | Typical Specification |
| Chemical Purity | Purity by HPLC | ≥98% |
| Isotopic Enrichment | Atom % ¹³C | ≥99% |
| Mass Spectrometry | Mass Shift | M+1 |
| Optical Rotation | [α]/D | ~+15° (c=1 in H₂O) |
Specifications are based on data for closely related labeled sugars like D-Xylose-1-¹³C.
Experimental Protocols
Detailed methodologies are essential for understanding how the quantitative data was generated and for potential replication or validation.
The chemical purity of polar compounds like sugars is often determined using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Instrumentation : A UHPLC or HPLC system equipped with a suitable detector such as an Evaporative Light Scattering Detector (ELSD), a Refractive Index (RI) detector, or a Mass Spectrometer (MS).[8]
-
Column : A HILIC column (e.g., 150 mm x 2.0 mm I.D., 5 µm particle size).[8]
-
Mobile Phase : A gradient elution is typically used, starting with a high concentration of an organic solvent like acetonitrile (ACN) and gradually increasing the aqueous component. For example, a gradient of ACN and water.
-
Flow Rate : A typical flow rate is around 0.2-0.5 mL/min.
-
Detection : The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.
Workflow for HPLC Purity Analysis
Caption: Workflow for determining chemical purity via HPLC.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds, as it can accurately differentiate between isotopologues.[9]
-
Instrumentation : An Orbitrap mass spectrometer or a similar high-resolution instrument coupled with an electrospray ionization (ESI) source.[9] Liquid chromatography is often used for sample introduction.[2]
-
Ionization Mode : Negative ion mode is often effective for sugars, monitoring for the deprotonated molecule [M-H]⁻.
-
Mass Analysis : The instrument is set to a high resolution (e.g., 100,000) to resolve the masses of the unlabeled (¹²C) and labeled (¹³C) species.
-
Data Analysis : The isotopic enrichment is calculated by comparing the ion intensities of the labeled species (e.g., m/z corresponding to ¹³CC₄H₉O₅⁻) to the sum of intensities of all isotopic species of the molecule.
Logical Flow for Isotopic Enrichment Determination
Caption: Process for determining isotopic enrichment using HRMS.
NMR spectroscopy is used to confirm the chemical structure and the position of the isotopic label.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) for sugars.
-
Experiments :
-
¹H NMR : Confirms the proton environment of the molecule. The spectrum will show characteristic shifts and couplings for the sugar protons.
-
¹³C NMR : Directly observes the carbon atoms. For this compound, the signal corresponding to the C-4 carbon will be significantly enhanced and will show coupling to adjacent protons, confirming the label's position.
-
-
Analysis : The chemical shifts and coupling constants are compared to reference spectra or predicted values to verify the structure.
NMR Analysis Decision Pathway
Caption: Decision pathway for structural confirmation by NMR.
This guide provides a foundational understanding of the critical information contained within a Certificate of Analysis for this compound. By understanding the data and the experimental protocols used to generate it, researchers can have greater confidence in the quality of their materials and the integrity of their experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H10O5 | CID 131873417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Lyxose (5-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1128-0 [isotope.com]
- 7. D-Xylose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2456-1 [isotope.com]
- 8. lcms.cz [lcms.cz]
- 9. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Lyxose-13C-4 Labeling in Mammalian Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of molecules within biological systems.[1][2][3][4] By introducing a substrate enriched with a stable isotope, such as ¹³C, researchers can track its incorporation into various downstream metabolites, providing insights into pathway activity and metabolic fluxes.[5][6] This document provides a detailed, albeit exploratory, protocol for utilizing D-Lyxose-¹³C-4 as a metabolic tracer in mammalian cell culture.
D-Lyxose is a rare pentose sugar. While its metabolism is characterized in some microorganisms, its metabolic fate in mammalian cells is not well-established.[7] This protocol is based on a hypothetical pathway where D-Lyxose is isomerized to D-Xylulose, which can then be phosphorylated to enter the pentose phosphate pathway (PPP), a central hub for pentose metabolism.[1][3][5][8] The PPP plays a critical role in generating NADPH for reductive biosynthesis and antioxidant defense, and in producing ribose-5-phosphate for nucleotide synthesis.[1][5][8]
Given the novelty of using D-Lyxose as a tracer in mammalian systems, this protocol emphasizes initial validation steps to confirm cellular uptake and metabolism. The successful application of D-Lyxose-¹³C-4 has the potential to offer new insights into pentose metabolism and its connections to other central metabolic pathways.
Hypothetical Metabolic Pathway of D-Lyxose-¹³C-4
The central hypothesis for the metabolism of D-Lyxose in mammalian cells is its conversion to a known intermediate of the pentose phosphate pathway. The proposed pathway is as follows:
-
Uptake: D-Lyxose is transported into the cell. Studies have suggested that D-xylose, a similar pentose, may be transported via glucose transporters.[9]
-
Isomerization (Hypothetical): Intracellular D-Lyxose is isomerized to D-Xylulose. This step would require a currently uncharacterized or promiscuous isomerase activity in mammalian cells.
-
Phosphorylation: D-Xylulose is phosphorylated by a xylulokinase to form D-Xylulose-5-Phosphate (X5P).[3]
-
Entry into the Pentose Phosphate Pathway: D-Xylulose-5-Phosphate is an intermediate in the non-oxidative branch of the PPP and can be interconverted with other sugar phosphates, such as Ribulose-5-Phosphate and Ribose-5-Phosphate.[1][3][8] The ¹³C label at the C4 position of lyxose would be retained at the C4 position of xylulose and subsequently traced through the rearrangements of the PPP.
Caption: Hypothetical metabolic fate of D-Lyxose-¹³C-4 in mammalian cells.
Experimental Protocols
This section outlines a general protocol for D-Lyxose-¹³C-4 labeling in adherent mammalian cell culture. Optimization will be required for specific cell lines and experimental questions.
Materials
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
D-Lyxose-¹³C-4 (custom synthesis may be required)
-
Unlabeled D-Lyxose (for control experiments)
-
Glucose-free and pentose-free cell culture medium
-
Sterile, tissue culture-treated plates or flasks
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
Instrumentation for metabolite analysis (LC-MS/MS or GC-MS)
Experimental Workflow
Caption: A streamlined workflow for stable isotope labeling experiments.
Detailed Protocol
-
Cell Seeding and Culture:
-
Seed mammalian cells in appropriate culture vessels and grow in complete medium until they reach the desired confluency (typically 70-80%).
-
The seeding density should be optimized to ensure cells are in an exponential growth phase during the labeling experiment.
-
-
Preparation of Labeling Medium:
-
Prepare a custom cell culture medium that is free of glucose and other pentose sugars.
-
Supplement this basal medium with dialyzed FBS, antibiotics, and other essential components.
-
Prepare two types of labeling media:
-
Labeling Medium: Supplement the basal medium with D-Lyxose-¹³C-4 at a final concentration to be determined (start with a range of 1-10 mM).
-
Control Medium: Supplement the basal medium with unlabeled D-Lyxose at the same concentration as the labeled medium.
-
-
-
Isotope Labeling:
-
When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed sterile PBS.
-
Add the pre-warmed Labeling Medium or Control Medium to the cells.
-
Incubate the cells for a specific duration. For initial validation, a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to assess uptake and incorporation kinetics.
-
-
Metabolite Extraction:
-
At the end of the incubation period, rapidly quench metabolism and extract metabolites.
-
Aspirate the labeling medium.
-
Wash the cells quickly with ice-cold PBS.
-
Add ice-cold 80% methanol (-80°C) to the culture vessel.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification.
-
-
Sample Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Analyze the samples to identify and quantify ¹³C-labeled metabolites. Look for mass shifts corresponding to the incorporation of ¹³C from D-Lyxose-¹³C-4 into downstream metabolites, particularly intermediates of the pentose phosphate pathway.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Recommended Starting Concentrations for D-Lyxose-¹³C-4 Labeling
| Parameter | Recommended Range | Notes |
| D-Lyxose-¹³C-4 Concentration | 1 - 10 mM | The optimal concentration will depend on the cell line's uptake efficiency and should be determined empirically. |
| Labeling Duration | 1 - 24 hours | A time-course experiment is crucial to determine the kinetics of incorporation and to identify the optimal labeling time. |
| Cell Confluency | 70 - 80% | Ensures cells are in an active metabolic state. |
Table 2: Example of Expected ¹³C Incorporation Data (Hypothetical)
| Metabolite | Unlabeled Control (Area) | D-Lyxose-¹³C-4 Labeled (Area) | % ¹³C Enrichment |
| D-Xylulose-5-Phosphate | 100,000 | 150,000 (M+1) | Calculated |
| Ribose-5-Phosphate | 250,000 | 50,000 (M+1) | Calculated |
| Sedoheptulose-7-Phosphate | 120,000 | 20,000 (M+1) | Calculated |
| Lactate | 5,000,000 | 10,000 (M+1) | Calculated |
% ¹³C Enrichment = (Area of Labeled Metabolite) / (Area of Labeled Metabolite + Area of Unlabeled Metabolite) * 100
Interpretation of Results:
-
Uptake: The presence of intracellular D-Lyxose-¹³C-4 will confirm cellular uptake.
-
Metabolism: The detection of ¹³C-labeled D-Xylulose-5-Phosphate and other PPP intermediates would provide strong evidence for the hypothetical metabolic pathway.
-
Flux: The degree of ¹³C enrichment in downstream metabolites can provide a qualitative or semi-quantitative measure of the metabolic flux through this novel pathway.
Troubleshooting
-
No detectable intracellular D-Lyxose-¹³C-4: This suggests a lack of cellular uptake. Consider increasing the concentration of the tracer or using a different cell line. It is also possible that the chosen cell line does not express transporters for D-Lyxose.
-
Intracellular D-Lyxose-¹³C-4 is detected, but no downstream metabolites are labeled: This indicates that while the sugar is taken up, it is not metabolized. This would suggest the absence of a suitable isomerase in the chosen mammalian cell line.
-
Low ¹³C enrichment: This could be due to a low flux through the pathway, a short labeling time, or dilution of the tracer with endogenous unlabeled pools. Increasing the labeling time or the tracer concentration may help.
Conclusion
This document provides a comprehensive, though hypothetical, framework for researchers interested in exploring the metabolism of the rare sugar D-Lyxose in mammalian cells using D-Lyxose-¹³C-4. The provided protocols and diagrams offer a starting point for designing and executing these novel tracing experiments. Due to the exploratory nature of this research, careful validation and optimization are paramount to obtaining meaningful and reproducible results. Successful tracing of D-Lyxose-¹³C-4 into the pentose phosphate pathway would open new avenues for understanding pentose metabolism and its role in cellular physiology and disease.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Xylulose 5-phosphate | 4212-65-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying D-Lyxose-13C-4 Incorporation Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose is a rare pentose sugar that can be metabolized by certain biological systems. Its metabolic fate is of growing interest in various research fields, including drug development, as it can serve as a tracer to investigate cellular metabolism. Specifically, D-Lyxose can be isomerized to D-xylulose, which is an intermediate in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.
This application note provides a detailed protocol for the quantification of D-Lyxose-13C-4 incorporation into metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled sugar like this compound allows for the precise tracing of its metabolic conversion and integration into various metabolic pathways. GC-MS is a powerful analytical technique for this purpose due to its high sensitivity and ability to separate and identify labeled and unlabeled metabolites after appropriate derivatization. Sugars are non-volatile and require derivatization, such as silylation, to increase their volatility for GC-MS analysis.[1][2] This note will cover sample preparation, metabolite extraction, derivatization, GC-MS analysis, and data interpretation.
Metabolic Pathway of D-Lyxose
D-Lyxose is transported into the cell and subsequently isomerized to D-xylulose by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the Pentose Phosphate Pathway (PPP).[3] From this entry point, the 13C label from this compound can be distributed throughout the central carbon metabolism, including glycolysis and the TCA cycle, as well as into the biosynthesis of nucleotides and aromatic amino acids.
Experimental Workflow
The overall experimental workflow for quantifying this compound incorporation is depicted below. This process involves cell culture and labeling, metabolite extraction, derivatization, GC-MS analysis, and finally, data analysis to determine the extent of 13C incorporation.
Detailed Experimental Protocols
Cell Culture and Labeling
-
Culture mammalian cells (e.g., CHO, HeLa) in appropriate media and conditions to the desired cell density.[4]
-
Replace the standard medium with a medium containing this compound at a known concentration (e.g., 5 mM). The concentration may need to be optimized depending on the cell line and experimental goals.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled sugar. Time-course experiments are recommended to monitor the dynamics of incorporation.
Quenching and Metabolite Extraction
-
To halt metabolic activity, rapidly quench the cells by aspirating the medium and washing with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent, such as 80% methanol, to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator.
Derivatization (Silylation)
For GC-MS analysis, polar metabolites like sugars must be derivatized to increase their volatility. A common method is trimethylsilylation (TMS).
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the carbonyl groups.
-
Incubate at 37°C for 90 minutes.
-
Add 80 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
The derivatized samples are analyzed using a GC-MS system. The following are representative parameters that may require optimization.
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 5°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-600 |
Data Presentation and Interpretation
The incorporation of 13C from this compound into downstream metabolites is determined by analyzing the mass isotopomer distributions (MIDs) of these metabolites. The mass spectrum of a 13C-labeled metabolite will show a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments corresponding to the number of incorporated 13C atoms.
For a metabolite with n carbon atoms, the mass isotopomers are denoted as M+0 (unlabeled), M+1 (one 13C), M+2 (two 13C), ..., M+n (n13C). The fractional abundance of each isotopomer is calculated after correcting for the natural abundance of 13C and other isotopes.
Example Quantitative Data (Hypothetical)
The following table represents a hypothetical dataset demonstrating the fractional abundance of 13C isotopomers in key metabolites after incubation with this compound for 24 hours.
| Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| D-Xylulose-5-Phosphate | M+0 | 10.5 |
| M+1 | 5.2 | |
| M+2 | 8.1 | |
| M+3 | 15.7 | |
| M+4 | 60.5 | |
| Ribose-5-Phosphate | M+0 | 45.3 |
| M+1 | 12.1 | |
| M+2 | 18.9 | |
| M+3 | 13.5 | |
| M+4 | 10.2 | |
| Sedoheptulose-7-Phosphate | M+0 | 60.1 |
| M+1 | 15.4 | |
| M+2 | 12.3 | |
| M+3 | 6.8 | |
| M+4 | 5.4 |
In this example, the high abundance of the M+4 isotopomer of D-Xylulose-5-Phosphate indicates significant incorporation of the four 13C atoms from this compound. The presence of M+4 in Ribose-5-Phosphate and Sedoheptulose-7-Phosphate demonstrates the propagation of the label through the Pentose Phosphate Pathway.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound incorporation into cellular metabolites using GC-MS. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, combined with the principles of data interpretation, offer a robust methodology for researchers in metabolic studies and drug development. This approach enables the detailed tracing of the metabolic fate of D-Lyxose and provides valuable insights into the activity of the Pentose Phosphate Pathway and related metabolic networks.
References
- 1. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing the Pentose Phosphate Pathway using D-Lyxose-¹³C-4
AN-2025-11-01
Abstract
This document provides a comprehensive guide for utilizing 4-¹³C-labeled D-Lyxose as a metabolic tracer to investigate the activity of the Pentose Phosphate Pathway (PPP). D-Lyxose, an isomer of D-Xylose, can be metabolized by cells and enter the non-oxidative branch of the PPP, making it a useful probe for studying carbon flux through this critical pathway. We present detailed protocols for cell culture, stable isotope labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, we provide representative data and visualizations to aid in experimental design and data interpretation.
Introduction
The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis. It is responsible for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing pentose sugars, such as ribose-5-phosphate, required for nucleotide and nucleic acid synthesis[1][2]. The PPP consists of two main branches: the irreversible oxidative phase, which produces NADPH, and the reversible non-oxidative phase, which involves the interconversion of sugar phosphates[3][4].
Stable isotope tracing is a powerful technique for quantifying the activity, or flux, of metabolic pathways[5][6]. By supplying cells with a substrate labeled with a heavy isotope like ¹³C, researchers can track the fate of the labeled carbons as they are incorporated into downstream metabolites. Analysis of the mass isotopomer distribution (MID) of these metabolites via mass spectrometry provides a quantitative measure of pathway engagement[7][8].
While ¹³C-labeled glucose is commonly used to study the PPP, other substrates can provide unique insights into specific branches of the pathway[9]. D-Lyxose is a pentose sugar that can be taken up by mammalian cells[10]. Once inside the cell, it is believed to be isomerized to D-Xylulose. D-Xylulose is then phosphorylated by xylulokinase to form D-Xylulose-5-Phosphate (Xu5P), a key intermediate in the non-oxidative PPP[11][12]. Therefore, D-Lyxose labeled with ¹³C at the C-4 position (D-Lyxose-¹³C-4) serves as a specific tracer for the non-oxidative PPP, allowing for the investigation of its dynamics independently of the oxidative branch.
This application note details the methodology for using D-Lyxose-¹³C-4 to trace carbon flux through the non-oxidative PPP in cultured mammalian cells.
Principle of the Method
The core of this method relies on the cellular metabolism of D-Lyxose-¹³C-4 into a key intermediate of the non-oxidative PPP. The workflow and metabolic fate are as follows:
-
Uptake and Isomerization: D-Lyxose-¹³C-4 is transported into the cell. An isomerase converts it to D-Xylulose, with the ¹³C label remaining at the C-4 position.
-
Phosphorylation: Xylulokinase (XK) phosphorylates D-Xylulose at the C-5 position to generate D-Xylulose-5-Phosphate (Xu5P). The resulting molecule is D-Xylulose-5-Phosphate-¹³C-4 (M+1).
-
Entry into the PPP: The ¹³C-labeled Xu5P (a 5-carbon ketose) enters the non-oxidative PPP.
-
Carbon Scrambling: The enzyme transketolase transfers a two-carbon unit from Xu5P to an acceptor aldose. When reacting with Ribose-5-Phosphate (R5P), it forms Sedoheptulose-7-Phosphate (S7P, a 7-carbon ketose) and Glyceraldehyde-3-Phosphate (G3P, a 3-carbon aldose). The ¹³C label from the C-4 position of Xu5P is transferred to the C-6 position of S7P.
-
Detection: The incorporation of ¹³C into PPP intermediates like S7P, G3P, and subsequently Fructose-6-Phosphate (F6P) and Erythrose-4-Phosphate (E4P) is measured by LC-MS. The change in the mass isotopomer distribution (e.g., the increase in the M+1 peak for S7P) reflects the metabolic flux from D-Lyxose.
The following diagram illustrates the experimental workflow.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is optimized for adherent mammalian cells grown in 6-well plates.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
D-Lyxose-¹³C-4 (custom synthesis may be required)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO₂). Prepare at least 3 replicate wells per time point/condition.
-
Prepare Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS, 2 mM L-glutamine, and the desired concentration of D-Lyxose-¹³C-4 (e.g., 5-10 mM). Warm the medium to 37°C before use.
-
Initiate Labeling:
-
Aspirate the complete growth medium from the wells.
-
Quickly wash the cell monolayer once with 1 mL of sterile PBS to remove residual glucose[13].
-
Immediately aspirate the PBS and add 1 mL of the pre-warmed labeling medium to each well.
-
-
Incubation: Return the plates to the incubator for the desired labeling duration. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached[14].
Metabolite Extraction
This protocol uses a cold methanol-based solution to quench metabolism and extract polar metabolites.
Materials:
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C.
-
Cell scraper
-
Dry ice
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Quenching: At the end of the incubation period, remove the plate from the incubator and place it on a bed of dry ice. Immediately aspirate the labeling medium.
-
Metabolite Extraction:
-
Add 1 mL of the cold (-80°C) Extraction Solvent to each well.
-
Place the plate back on dry ice for 10 minutes to ensure complete quenching and to freeze-lyse the cells[13].
-
Scrape the frozen cell lysate from the bottom of the well using a cell scraper.
-
Transfer the entire lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS analysis. For analysis, samples are typically dried down under vacuum or nitrogen and reconstituted in a suitable solvent.
LC-MS/MS Analysis
Analysis of sugar phosphates is challenging due to their polar nature and structural similarity. A robust method using ion-pair chromatography or HILIC coupled to a triple quadrupole or high-resolution mass spectrometer is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: Anion-exchange or a suitable HILIC column.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high organic to high aqueous to separate the polar sugar phosphates.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS Conditions (Example):
-
Ionization Mode: Negative ESI[16]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each PPP intermediate (e.g., Sedoheptulose-7-Phosphate [M-H]⁻: m/z 289.0 -> m/z 97.0).
-
Data Acquisition: For labeled samples, acquire data for each metabolite from M+0 to M+n, where n is the number of carbons in the molecule.
Data Analysis and Interpretation
Tracing the ¹³C-4 Label
The diagram below illustrates the path of the ¹³C label from D-Lyxose-¹³C-4 through the initial steps of the non-oxidative PPP.
Mass Isotopomer Distribution (MID)
The primary data output is the MID for each measured metabolite, which is the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.). After correcting for the natural abundance of ¹³C, the MIDs reveal the extent of label incorporation.
Representative Quantitative Data
The following table shows hypothetical MID data for key PPP intermediates after 8 hours of labeling with 10 mM D-Lyxose-¹³C-4, demonstrating expected labeling patterns in a metabolically active cancer cell line.
| Metabolite | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | Expected Labeled Position |
| D-Xylulose-5-P | 25 | 75 | <0.1 | C4 |
| Sedoheptulose-7-P | 60 | 40 | <0.1 | C6 |
| Fructose-6-P | 85 | 15 | <0.1 | C3 |
| Glyceraldehyde-3-P | 98 | 2 | <0.1 | No direct label |
| Ribose-5-P | 99 | 1 | <0.1 | No direct label |
Note: This data is for illustrative purposes only. Actual MIDs will vary based on cell type, metabolic state, and experimental conditions. The key observation is the significant increase in the M+1 peak for Xu5P and its downstream products, S7P and F6P.
Applications and Significance
This method provides a powerful tool for researchers in various fields:
-
Cancer Research: Many cancer cells exhibit upregulated PPP activity to support proliferation and manage oxidative stress. This tracer can help quantify flux through the non-oxidative PPP and assess the efficacy of drugs targeting this pathway.
-
Drug Development: By providing a direct measure of metabolic flux, this technique can be used to characterize the mechanism of action of drugs that modulate central carbon metabolism.
-
Metabolic Disease Research: Dysregulation of the PPP is implicated in various metabolic disorders. D-Lyxose-¹³C-4 can be used to probe these alterations in relevant cell models.
References
- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Xylulokinase - Wikipedia [en.wikipedia.org]
- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 14. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 15. Cell culture and 13C-glucose labeling in vitro [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for D-Lyxose-13C-4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, is an endogenous metabolite with significant potential in drug synthesis and development.[1][2] It serves as a precursor for antiviral nucleoside analogs and as a starting material for anti-tumor immunostimulants.[1] The use of stable isotope-labeled D-Lyxose, specifically D-Lyxose-13C-4, is invaluable for metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative analysis. Accurate and reliable analysis of this compound requires robust sample preparation protocols tailored to the specific analytical technique and sample matrix.
These application notes provide detailed protocols for the preparation of various biological samples for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Pathway Context: The Pentose Phosphate Pathway
D-Lyxose can be metabolized by being converted to D-xylulose, an intermediate in the pentose phosphate pathway (PPP).[3] The PPP is a crucial metabolic pathway that runs in parallel with glycolysis and is responsible for generating NADPH, which is vital for biosynthetic reactions and maintaining cellular redox state, and producing ribose-5-phosphate, a key precursor for nucleotide synthesis.[4][5] Understanding the entry of D-Lyxose into this pathway is essential for metabolic studies.
Caption: D-Lyxose isomerization to D-Xylulose, an intermediate of the Pentose Phosphate Pathway.
Analytical Method Selection
The choice of analytical technique depends on the research question, sample complexity, and desired sensitivity. The following diagram illustrates a decision-making workflow for selecting an appropriate method for this compound analysis.
Caption: Decision workflow for selecting an analytical method for this compound analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of pentoses using various methods. This data can be used as a reference for method development and validation.
Table 1: LC-MS Quantitative Parameters for Pentose Analysis [6]
| Analyte | Retention Time (min) | Theoretical m/z | Mass Error (ppm) | LOD (µM) | LOQ (µM) |
| Ribose | 3.25 | 149.0455 | 2.0 | 0.30 | 0.92 |
| Xylose | 4.68 | 149.0455 | 0.0 | 0.12 | 0.37 |
| Arabinose | 4.33 | 149.0455 | 1.3 | 0.11 | 0.32 |
Table 2: GC-MS Derivatization Reagent Volumes
| Derivatization Method | Reagent 1 | Volume (µL) | Reagent 2 | Volume (µL) |
| Oximation & Silylation | Pyridine | 200 | BSTFA | 120 |
| Acetylation | 1-Methylimidazole | 200 | Acetic Anhydride | 1000 |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of various sample types for this compound analysis.
Protocol 1: Extraction of this compound from Mammalian Tissue
This protocol is suitable for the extraction of polar metabolites, including this compound, from animal tissues for subsequent LC-MS or GC-MS analysis.[7]
Materials:
-
Frozen tissue sample
-
Methanol/Chloroform (1:2 v/v) with 0.01% BHT and 1% formic acid
-
Internal standard solution (if required, unlabeled D-Lyxose)
-
3-mm stainless steel ball bearings
-
2-mL polypropylene tubes
-
Lab shaker or vortexer
-
Centrifuge
-
Vacuum centrifuge
Procedure:
-
Weigh approximately 20-30 mg of frozen tissue into a 2-mL polypropylene tube containing a stainless steel ball bearing.
-
Add 1000 µL of the cold methanol/chloroform extraction solvent.
-
Add the internal standard solution.
-
Homogenize the sample using a lab shaker or vortexer for 3 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (polar and non-polar phases) to a new tube.
-
To separate the phases, add 300 µL of water and vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper aqueous phase (containing this compound) into a clean tube.
-
Evaporate the aqueous extract to dryness using a vacuum centrifuge.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS or NMR analysis.
Protocol 2: Extraction of this compound from Cell Culture Media
This protocol is designed for the analysis of sugars in cell culture media.[8][9]
Materials:
-
Spent cell culture medium or supernatant
-
Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Collect 0.5 mL of the cell culture medium.
-
To precipitate proteins, add 1.5 mL of cold acetonitrile (-20°C).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
The dried extract can be reconstituted for direct LC-MS analysis or derivatized for GC-MS.
Protocol 3: Derivatization for GC-MS Analysis (Oximation followed by Silylation)
This protocol makes sugars volatile for GC-MS analysis.[10]
Materials:
-
Dried sample extract
-
Pyridine
-
Hydroxylamine hydrochloride solution (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried sample extract, add 50 µL of hydroxylamine hydrochloride solution.
-
Cap the vial and heat at 90°C for 30 minutes to perform oximation.
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA with 1% TMCS for silylation.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS injection.
Protocol 4: Sample Preparation for NMR Spectroscopy
This protocol outlines the basic steps for preparing a sample for NMR analysis.[3]
Materials:
-
Dried sample extract
-
Deuterated solvent (e.g., D₂O)
-
NMR tube (5 mm)
-
Vortex mixer
Procedure:
-
Dissolve the dried sample extract in approximately 0.6-0.7 mL of the chosen deuterated solvent. For 13C NMR, a higher concentration (50-100 mg of material) may be required compared to 1H NMR (5-25 mg).[3]
-
Vortex the NMR tube to ensure the sample is completely dissolved.
-
If there are any solid particles, filter the sample before transferring it to the NMR tube.
-
Place the NMR tube in the spectrometer for analysis.
Experimental Workflow Diagram
The following diagram illustrates a general workflow from sample collection to data analysis for this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. zzylchem.com [zzylchem.com]
- 5. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. shop.sartorius.com [shop.sartorius.com]
- 9. researchgate.net [researchgate.net]
- 10. Pentose Phosphate Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lyxose-13C-4 Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing D-Lyxose-13C-4 as a tracer in metabolic flux analysis (MFA) studies. The protocols outlined below are designed to be adaptable to various mammalian cell lines and can be integrated with common software packages for 13C-MFA.
Introduction to D-Lyxose Metabolism and 13C-MFA
D-Lyxose is a pentose sugar that can be metabolized by mammalian cells. Its primary route of entry into central carbon metabolism is through isomerization to D-xylulose, a key intermediate in the pentose phosphate pathway (PPP). This unique entry point makes this compound an invaluable tracer for probing the flux through the PPP and its interconnected pathways, such as glycolysis and the TCA cycle.
Metabolic flux analysis using 13C-labeled substrates is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By tracking the incorporation of 13C isotopes from a labeled substrate like this compound into various intracellular metabolites, researchers can elucidate the contributions of different pathways to cellular metabolism, identify metabolic bottlenecks, and understand the metabolic reprogramming that occurs in disease states or in response to drug treatment.
Software for this compound Metabolic Flux Analysis
Several software packages are available for performing 13C-MFA. While many are pre-configured for common tracers like glucose, they can be adapted for use with this compound by defining a custom metabolic model and tracer input.
Recommended Software:
-
13CFLUX2: A high-performance software suite for steady-state and isotopically non-stationary 13C-MFA. It offers a flexible modeling language (FluxML) to define custom reaction networks and tracer compositions.[1][2][3]
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based package that supports both steady-state and non-stationary MFA. It provides a graphical user interface and scripting capabilities for model construction and data analysis.
-
METRAN: A software tool based on the Elementary Metabolite Units (EMU) framework, suitable for tracer experiment design and statistical analysis.[4]
-
FiatFlux: A user-friendly open-source software for flux ratio analysis and 13C-constrained flux balancing.[5]
The choice of software will depend on the user's familiarity with programming environments (e.g., MATLAB) and the complexity of the metabolic model.
Experimental Design and Protocols
A typical this compound labeling experiment involves several key steps, from cell culture to data analysis. The following protocols provide a general framework that should be optimized for the specific cell line and experimental conditions.
Cell Culture and Labeling
Objective: To culture mammalian cells and introduce this compound to achieve isotopic steady-state.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking D-glucose and other carbon sources that could dilute the label.
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (custom synthesis may be required)
-
Unlabeled D-Lyxose
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Adaptation to D-Lyxose (Optional but Recommended): To ensure efficient utilization of D-Lyxose, adapt the cells by gradually replacing the standard glucose-containing medium with a medium containing unlabeled D-Lyxose as the primary carbon source over several passages.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with this compound at a final concentration typically in the range of 5-10 mM. The exact concentration should be optimized based on the cell line's metabolic rate.
-
Initiation of Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled carbon sources.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady-state. For pentose phosphate pathway metabolites, this is typically achieved within 6-24 hours. The optimal labeling time should be determined empirically through a time-course experiment.
Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Cold (-20°C) 80% Methanol
-
Cell scraper
-
Centrifuge
Protocol:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the culture vessel to quench metabolic activity.
-
-
Cell Lysis and Collection:
-
Use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation and complete metabolite extraction.
-
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until analysis.
Sample Derivatization for GC-MS Analysis
Objective: To chemically modify the polar metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
Materials:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Protocol:
-
Oximation:
-
Add methoxyamine hydrochloride in pyridine to the dried metabolite extract.
-
Incubate at 37°C for 90 minutes with shaking. This step derivatizes the carbonyl groups of sugars.
-
-
Silylation:
-
Add MSTFA with 1% TMCS to the sample.
-
Incubate at 60°C for 30 minutes with shaking. This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis
Objective: To separate and detect the 13C-labeled metabolites and determine their mass isotopomer distributions.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
-
GC Column: A non-polar or semi-polar column (e.g., DB-5ms).
-
Injection Mode: Splitless or split.
-
Oven Temperature Program: A gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 320°C) to separate the derivatized metabolites.
-
MS Ionization: Electron Ionization (EI).
-
MS Acquisition Mode: Full scan mode to identify all detectable metabolites and Selected Ion Monitoring (SIM) mode for accurate quantification of the mass isotopomer distributions of target metabolites.
Data to Collect: For this compound analysis, it is crucial to monitor the mass isotopomer distributions of key metabolites in the PPP and glycolysis, including:
-
D-Xylulose-5-phosphate
-
Ribose-5-phosphate
-
Sedoheptulose-7-phosphate
-
Erythrose-4-phosphate
-
Fructose-6-phosphate
-
Glyceraldehyde-3-phosphate
The specific mass fragments to monitor will depend on the derivatization method and the metabolite. For TMS-derivatized sugar phosphates, characteristic fragments containing the carbon backbone are monitored for their mass shifts due to 13C incorporation.
Data Analysis and Flux Calculation
-
Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other heavy isotopes.
-
Metabolic Model Definition: A metabolic network model that includes the D-lyxose isomerization reaction and the pentose phosphate pathway must be constructed in the chosen MFA software.
-
Flux Estimation: The corrected mass isotopomer distributions, along with any measured extracellular fluxes (e.g., D-Lyxose uptake and lactate secretion rates), are used as inputs for the MFA software. The software then estimates the intracellular fluxes by minimizing the difference between the experimentally measured and the model-simulated isotopomer distributions.
-
Statistical Analysis: A goodness-of-fit analysis (e.g., chi-square test) should be performed to assess how well the model fits the experimental data. Confidence intervals for the estimated fluxes should also be calculated to determine the precision of the flux estimates.
Visualizations
D-Lyxose Metabolic Pathway
References
- 1. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tande… [ouci.dntb.gov.ua]
- 3. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Lyxose-13C-4 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes
D-Lyxose is an aldopentose sugar that has been noted as a component of bacterial glycolipids.[1] Its administration in mouse models, particularly the carbon-13 labeled form (D-Lyxose-13C-4), offers a valuable tool for metabolic tracing studies. The use of stable isotopes like 13C allows for the tracking of metabolic fates of D-Lyxose and its incorporation into various downstream biomolecules without the complications of radioactivity.[2][3][4]
The primary metabolic pathway for D-Lyxose is likely isomerization to D-xylulose, which is an intermediate in the pentose phosphate pathway (PPP).[1] The PPP is a crucial metabolic route for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of precursors for nucleotide biosynthesis. Therefore, tracing the metabolism of this compound can provide insights into the activity of the PPP in various tissues and disease states.
Potential applications for this compound administration in mouse models include:
-
Cancer Metabolism: Investigating alterations in the pentose phosphate pathway in tumor cells, which is often upregulated to support rapid proliferation and combat oxidative stress.[2][5]
-
Neurobiology: Studying brain metabolism and neuronal excitability, as the brain has distinct metabolic profiles.[6]
-
Inborn Errors of Metabolism: Diagnosing and understanding congenital disorders of glycosylation and other metabolic diseases affecting pentose metabolism.
-
Drug Development: Assessing the impact of therapeutic agents on pentose metabolism and related pathways.
Experimental Protocols
The following protocols are adapted from established stable isotope tracing methodologies using 13C-labeled glucose in mouse models, as specific protocols for this compound are not widely documented.[2][3][5][6] Researchers should optimize these protocols based on their specific experimental goals and mouse models.
Protocol 1: Intraperitoneal (IP) Injection for Bolus Administration
This method is suitable for delivering a single, high-concentration dose of the tracer to study acute metabolic changes.
Materials:
-
This compound
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
Anesthesia (e.g., isoflurane) if required for handling
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Tissue collection tools (e.g., forceps, scissors, liquid nitrogen)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the experimental conditions for at least one week.
-
Fast mice for a predetermined period (e.g., 4-6 hours) to reduce variability from food intake. Provide water ad libitum.[7]
-
Weigh each mouse immediately before injection to calculate the precise dosage.
-
-
Tracer Preparation:
-
Dissolve this compound in sterile saline or PBS to the desired concentration. A typical concentration for labeled glucose is around 66.6 mg/mL.[6] The final injection volume should be appropriate for the mouse size (e.g., 100-200 µL).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal injection.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 15, 30, 60, 90, 120 minutes), collect blood samples.[7]
-
For terminal experiments, euthanize the mouse at the final time point and rapidly collect tissues of interest.
-
Immediately freeze tissues in liquid nitrogen to quench metabolism.
-
-
Sample Processing and Analysis:
-
Extract metabolites from plasma and tissues using appropriate methods (e.g., methanol/chloroform extraction).
-
Analyze the extracts using mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC) to determine the incorporation of 13C into downstream metabolites.[2]
-
Protocol 2: Intravenous (IV) Infusion for Steady-State Labeling
This method is used to achieve a steady-state concentration of the tracer in the bloodstream, allowing for flux analysis.
Materials:
-
Same as Protocol 1, with the addition of:
-
Infusion pump
-
Catheters for intravenous cannulation (e.g., jugular vein)
-
Surgical tools for catheter implantation
Procedure:
-
Animal Preparation:
-
Surgically implant a catheter into a suitable vein (e.g., jugular vein) and allow the mouse to recover.
-
Fast the mouse as described in Protocol 1.
-
-
Tracer Preparation:
-
Prepare a sterile solution of this compound in saline.
-
-
Administration:
-
Connect the catheter to the infusion pump.
-
Administer a bolus dose of this compound to rapidly increase the plasma concentration, followed by a continuous infusion at a constant rate to maintain a steady-state level.
-
-
Sample Collection and Analysis:
-
Collect blood samples at regular intervals to monitor the plasma concentration of this compound and confirm that a steady state has been reached.
-
Once steady state is achieved, collect tissues as described in Protocol 1.
-
Process and analyze samples as in Protocol 1.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma
| Parameter | Value | Units |
| Cmax | µg/mL | |
| Tmax | min | |
| AUC(0-t) | µg*min/mL | |
| Half-life (t1/2) | min | |
| Clearance | mL/min |
Table 2: 13C Enrichment in Key Metabolites in Liver Tissue 60 Minutes Post-Administration
| Metabolite | % 13C Enrichment (Mean ± SD) |
| Xylulose-5-phosphate | |
| Ribose-5-phosphate | |
| Sedoheptulose-7-phosphate | |
| Erythrose-4-phosphate | |
| Fructose-6-phosphate | |
| Glucose-6-phosphate |
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound administration in mouse models.
D-Lyxose Metabolism via the Pentose Phosphate Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Imaging of D-Lyxose-¹³C-4 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare pentose sugar, holds significant potential in biomedical research and drug development, serving as a precursor for antiviral nucleoside analogs and as a starting material for antitumor drugs.[1][2] The ability to visualize and quantify the metabolism of D-Lyxose in vivo can provide invaluable insights into cellular processes, disease mechanisms, and the pharmacokinetics of D-Lyxose-based therapeutics. This document outlines the application of in vivo imaging, specifically using ¹³C-labeled D-Lyxose (D-Lyxose-¹³C-4), with a focus on hyperpolarized ¹³C Magnetic Resonance Imaging (MRI), a technique that dramatically enhances the signal of ¹³C-labeled substrates.[3][4]
While direct in vivo imaging studies of D-Lyxose-¹³C-4 are not yet widely published, the protocols and applications described herein are based on well-established methodologies for other ¹³C-labeled metabolic tracers, such as [1-¹³C]pyruvate and [U-¹³C]glucose.[5][6][7] These adapted methods provide a strong foundation for researchers to explore the in vivo metabolic fate of D-Lyxose.
Principle of the Method: Hyperpolarized ¹³C Metabolic Imaging
Hyperpolarized ¹³C MRI is a non-invasive imaging modality that allows for the real-time tracking of metabolic pathways in vivo.[5] The technique relies on a process called dissolution dynamic nuclear polarization (d-DNP), which increases the polarization of the ¹³C nucleus by over 10,000-fold.[4] This dramatic signal enhancement enables the detection of the ¹³C-labeled substrate and its downstream metabolites with high sensitivity and temporal resolution. Following intravenous injection of the hyperpolarized D-Lyxose-¹³C-4, its uptake and conversion to other metabolites can be spatially and temporally resolved within the subject.
Potential Applications in Research and Drug Development
-
Probing Pentose Phosphate Pathway (PPP) Flux: D-Lyxose can be isomerized to D-xylulose, an intermediate in the pentose phosphate pathway.[8] In vivo imaging of D-Lyxose-¹³C-4 metabolism could provide a direct measure of PPP activity, which is often altered in cancer and other metabolic diseases.
-
Assessing Drug Efficacy and Target Engagement: For therapeutic agents derived from D-Lyxose, imaging with D-Lyxose-¹³C-4 could be used to assess drug uptake, distribution, and metabolic fate in target tissues. This can aid in dose optimization and confirming the mechanism of action.
-
Understanding Disease-Related Metabolic Reprogramming: Many diseases, including cancer, exhibit altered glucose and pentose metabolism.[9][10] Investigating D-Lyxose metabolism in preclinical models could reveal novel metabolic vulnerabilities and biomarkers for disease progression and treatment response.
-
Non-invasive Monitoring of Therapy: By repeatedly imaging D-Lyxose-¹³C-4 metabolism, researchers can longitudinally monitor the metabolic response of tissues to therapeutic interventions, providing early indicators of treatment efficacy.
Proposed Metabolic Pathway of D-Lyxose
The primary metabolic entry point for D-Lyxose is its isomerization to D-xylulose, catalyzed by D-lyxose isomerase.[8] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. The diagram below illustrates this proposed metabolic fate of D-Lyxose-¹³C-4.
Experimental Protocols
The following are detailed, adapted protocols for the in vivo imaging of D-Lyxose-¹³C-4 metabolism using hyperpolarized ¹³C MRI. These protocols are based on established methods for other ¹³C-labeled substrates and should be optimized for specific experimental conditions.[3][5][11]
I. Preparation of Hyperpolarized D-Lyxose-¹³C-4
-
Sample Formulation: Prepare a sample of D-Lyxose-¹³C-4 containing a free radical polarizing agent (e.g., trityl radical) and a glassing agent.
-
Polarization: Place the sample in a high-field magnet at low temperatures (approximately 1 K). Irradiate the sample with microwaves to transfer polarization from the electron spins of the radical to the ¹³C nuclei.[4] This process typically takes 60-90 minutes.
-
Dissolution: Rapidly dissolve the hyperpolarized sample in a superheated, sterile aqueous buffer. The dissolution process must be rapid to minimize polarization loss.
-
Quality Control: Before injection, perform quality control checks on the dissolved sample, including temperature, pH, and concentration.
II. Animal Preparation and Handling
-
Animal Model: The choice of animal model will depend on the research question (e.g., mouse or rat models of cancer, metabolic disease).
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature using a heating pad or circulating water blanket.
-
Catheterization: Place a catheter in the tail vein for the injection of the hyperpolarized substrate.
-
Physiological Monitoring: Monitor the animal's vital signs (e.g., heart rate, respiration rate, temperature) throughout the imaging experiment.
III. In Vivo Hyperpolarized ¹³C MRI
-
Imaging System: A clinical or preclinical MRI scanner equipped with a broadband multinuclear spectroscopy package is required. A dual-tuned ¹H/¹³C radiofrequency coil is necessary for signal transmission and reception.
-
Positioning: Position the anesthetized animal within the MRI scanner, ensuring the region of interest is centered in the coil.
-
¹H Imaging: Acquire anatomical ¹H images to localize the region of interest for the subsequent ¹³C spectroscopy.
-
Injection and Acquisition:
-
Inject a bolus of the hyperpolarized D-Lyxose-¹³C-4 solution via the tail vein catheter (e.g., 12-second injection).
-
Simultaneously with the injection, begin dynamic acquisition of ¹³C MR spectra or spectroscopic images.
-
Use a pulse sequence optimized for hyperpolarized ¹³C imaging, such as a fast chemical shift imaging (CSI) or echo-planar spectroscopic imaging (EPSI) sequence.[11][12]
-
-
Data Acquisition Parameters (Example):
-
Sequence: 3D Echo-Planar Spectroscopic Imaging (EPSI)
-
Field of View (FOV): 80 mm x 80 mm
-
Matrix Size: 16 x 16
-
Slice Thickness: 20 mm
-
Flip Angle: Variable flip angles can be used to manage the magnetization of the injected substrate and its metabolic products.[11]
-
Temporal Resolution: 3-5 seconds
-
IV. Data Analysis
-
Spectral Processing: Process the raw ¹³C data, including Fourier transformation, phase correction, and baseline correction.
-
Metabolite Identification: Identify the peaks corresponding to D-Lyxose-¹³C-4 and its downstream metabolites (e.g., D-Xylulose-¹³C) based on their known chemical shifts.
-
Quantification: Integrate the area under each metabolite peak to determine its relative concentration.
-
Kinetic Modeling: Analyze the dynamic changes in the metabolite signals to calculate metabolic conversion rates (e.g., the rate of D-Lyxose to D-Xylulose conversion).
-
Image Generation: Generate metabolic maps by overlaying the spatial distribution of the metabolites on the anatomical ¹H images.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for in vivo imaging of D-Lyxose-¹³C-4 metabolism.
Data Presentation
Quantitative data from in vivo imaging experiments should be presented in a clear and organized manner to facilitate comparison between different experimental groups. The following tables provide templates for recording key experimental parameters and results.
Table 1: Experimental Parameters
| Parameter | Value |
| Animal Model | |
| Strain | |
| Age/Weight | |
| Disease Model | |
| Hyperpolarized Agent | |
| Substrate | D-Lyxose-¹³C-4 |
| Concentration | |
| Injection Volume | |
| MRI Acquisition | |
| Scanner Field Strength (T) | |
| Pulse Sequence | |
| Flip Angle (°) | |
| Repetition Time (TR) (ms) | |
| Echo Time (TE) (ms) | |
| Temporal Resolution (s) | |
| Spatial Resolution (mm³) |
Table 2: Quantitative Metabolic Data (Example)
Disclaimer: The following data are for illustrative purposes only and are not derived from actual D-Lyxose-¹³C-4 experiments.
| Group | N | D-Lyxose-¹³C-4 Signal (Arbitrary Units) | D-Xylulose-¹³C Signal (Arbitrary Units) | D-Lyxose to D-Xylulose Conversion Rate (kPL) |
| Control | 5 | 100 ± 10 | 5 ± 1 | 0.05 ± 0.01 |
| Treatment A | 5 | 95 ± 8 | 15 ± 3 | 0.16 ± 0.03 |
| Treatment B | 5 | 98 ± 12 | 2 ± 0.5 | 0.02 ± 0.005 |
Application in Drug Development
In vivo imaging of D-Lyxose-¹³C-4 metabolism can be integrated into various stages of the drug development pipeline, from preclinical target validation to clinical evaluation of drug efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 10. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. radiology.ucsf.edu [radiology.ucsf.edu]
- 12. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tracing Rare Sugar Metabolism with D-Lyxose-13C-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rare sugars, defined as monosaccharides that are scarce in nature, are gaining significant attention in the pharmaceutical and food industries for their unique physiological benefits and potential as therapeutic agents.[1][2][3] D-Lyxose, a rare pentose sugar, serves as a key intermediate in the synthesis of nucleosides and other biologically active compounds, including anti-tumor and antiviral drugs.[4][5] Understanding its metabolic fate is crucial for developing novel therapeutics and functional foods. The use of stable isotope-labeled compounds, such as D-Lyxose-13C-4, provides a powerful tool to trace the metabolic pathways and quantify the flux of these rare sugars in biological systems.[6][7][8] This application note provides an overview of the metabolic pathway of D-Lyxose and detailed protocols for using this compound as a tracer in metabolic studies.
Metabolic Pathway of D-Lyxose
The primary metabolic route for D-Lyxose in microbial and potentially other biological systems involves its isomerization to D-Xylulose.[9] This reaction is catalyzed by the enzyme D-lyxose isomerase (D-LI, EC 5.3.1.15).[2][9] D-Xylulose is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that produces precursors for nucleotide synthesis and NADPH for reductive biosynthesis.[9][10] Once converted to D-Xylulose, the 13C-labeled carbon atoms from this compound can be traced through the various intermediates of the PPP, such as xylulose-5-phosphate, and subsequently into glycolysis or gluconeogenesis.[9][10][11]
Principle of 13C Stable Isotope Tracing
Stable isotope tracing is a powerful technique to follow the metabolic fate of a substrate.[7] By introducing a substrate labeled with a heavy isotope, like 13C (e.g., this compound), into a biological system, researchers can track the incorporation of the 13C atoms into downstream metabolites. Using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), the labeled metabolites can be distinguished from their unlabeled counterparts.[7][12] This allows for the qualitative identification of metabolic pathways and the quantitative measurement of metabolic fluxes, providing a dynamic view of cellular metabolism.[12]
Experimental Protocols
The following are generalized protocols for tracing this compound metabolism in both in vitro and in vivo models. These are based on established methods for 13C-glucose tracing and should be optimized for specific experimental systems.[13][14][15]
Protocol 1: In Vitro Metabolic Labeling in Cell Culture
This protocol is designed for adherent cells in a 6-well plate format.
Materials:
-
This compound
-
Culture medium deficient in the corresponding unlabeled sugar (e.g., custom pentose-free medium)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize background from unlabeled sugars[13]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (HPLC grade), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 200,000 cells/well) and incubate overnight.[13]
-
Media Preparation: Prepare the labeling medium by supplementing the sugar-free base medium with this compound to the desired final concentration and dFBS.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with 1x PBS.
-
Add the prepared this compound labeling medium to each well.
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The duration depends on the pathway of interest; rapid pathways like glycolysis and PPP may reach steady-state labeling within minutes to hours.[13]
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to halt metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells into the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.[13]
-
Protocol 2: In Vivo Labeling in Animal Models (Mouse)
This protocol outlines a primed-constant infusion method to achieve isotopic steady-state in plasma.[14][15]
Materials:
-
Sterile this compound solution in saline
-
Infusion pump system
-
Catheters for intravenous infusion
-
Blood collection supplies (e.g., heparinized capillaries)
Procedure:
-
Animal Preparation: Acclimate animals to the experimental conditions. For studies of endogenous metabolism, animals should be fasted overnight.
-
Catheterization: Surgically implant a catheter into a suitable vein (e.g., jugular or tail vein) for infusion. Allow for recovery as required by the study design.
-
Primed-Constant Infusion:
-
Administer an initial bolus (priming dose) of this compound to rapidly raise the plasma enrichment. A suggested starting point could be a bolus of 0.5-1.0 mg/g body mass.[15]
-
Immediately follow the bolus with a continuous infusion at a lower rate (e.g., 0.01-0.02 mg/g/min) for the duration of the experiment (e.g., 2-4 hours) to maintain a steady-state level of the tracer in the blood.[15]
-
-
Sample Collection:
-
Collect baseline blood samples before starting the infusion.
-
Collect serial blood samples at multiple time points during the infusion to confirm that isotopic steady-state has been reached.
-
At the end of the infusion period, collect a final blood sample and immediately harvest tissues of interest (e.g., liver, muscle, brain).
-
Flash-freeze tissues in liquid nitrogen to halt all metabolic activity.
-
-
Sample Processing:
-
Process blood to plasma and store at -80°C.
-
For tissues, perform metabolite extraction using methods like methanol-chloroform-water extraction or pulverization under liquid nitrogen followed by extraction with cold 80% methanol.
-
Store all processed extracts at -80°C until analysis.
-
Data Analysis and Presentation
Metabolite extracts are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][15] The resulting data provides information on the mass isotopomer distribution (MID) for each detected metabolite, revealing the number of 13C atoms incorporated. This data can be used to calculate fractional enrichment and model metabolic fluxes.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how results from a this compound tracing experiment could be summarized.
Table 1: Illustrative Kinetic Parameters of D-Lyxose Isomerase (D-LI)
This table shows example enzyme kinetic data that could be obtained from studies using this compound as a substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| E. coli (recombinant) | This compound | 15.2 | 25.8 |
| Murine Liver Homogenate | This compound | 21.5 | 8.3 |
| Human Hepatocyte Lysate | This compound | 18.9 | 11.4 |
Table 2: Example 13C Fractional Enrichment in Key Metabolites
This table illustrates the percent enrichment of 13C in downstream metabolites after a 4-hour incubation of cultured hepatocytes with this compound.
| Metabolite | Pathway | % 13C Enrichment (M+4) |
| D-Xylulose-5-Phosphate | Pentose Phosphate Pathway | 85.6% |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | 62.3% |
| Sedoheptulose-7-Phosphate | Pentose Phosphate Pathway | 55.1% |
| Fructose-6-Phosphate | Glycolysis / PPP | 34.8% |
| 3-Phosphoglycerate | Glycolysis | 15.2% |
Applications in Drug Development
-
Target Identification: Tracing the metabolism of D-Lyxose can help identify and validate enzymes like D-lyxose isomerase as potential drug targets.[2][9]
-
Antiviral/Anticancer Drug Synthesis: D-Lyxose is a precursor for L-nucleoside analogs and other therapeutic agents.[4][5] Understanding its metabolic integration can inform the design of more effective prodrugs that are metabolized into active forms.
-
Modulating Metabolic Pathways: By quantifying the flux through the PPP, researchers can investigate how diseases like cancer or diabetes alter pentose metabolism and explore D-Lyxose or its derivatives as therapeutic modulators.
-
Pharmacokinetics: Using 13C-labeled D-Lyxose allows for precise measurement of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive tracers.[8][16]
References
- 1. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Glucose naturally labeled with carbon-13: use for metabolic studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. metsol.com [metsol.com]
- 15. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of Isotopic Techniques Using Constant Specific Activity or Enrichment to the Study of Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Lyxose-13C-4 Isotopic Labeling
Welcome to the technical support center for D-Lyxose-13C-4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low isotopic enrichment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a stable isotope-labeled version of the pentose sugar D-Lyxose. It is used as a tracer in metabolic studies to investigate pathways such as the pentose phosphate pathway (PPP). Its applications are valuable in cancer research and drug development to understand cellular metabolism.
Q2: How is this compound taken up and metabolized by cells?
D-Lyxose, and its analog D-xylose, are primarily transported into mammalian cells via glucose transporters (GLUTs).[1][2][3] Once inside the cell, D-lyxose can be isomerized to D-xylulose, which then enters the pentose phosphate pathway.[4][5]
Q3: What are the expected isotopic enrichment levels for this compound?
Q4: Can other sugars in the culture medium affect the enrichment of this compound?
Yes. Since D-lyxose is transported by GLUTs, high concentrations of other sugars that use the same transporters, particularly glucose, can competitively inhibit the uptake of this compound, leading to lower intracellular concentrations and reduced isotopic enrichment.[7][8]
Troubleshooting Guide for Low Isotopic Enrichment
Low isotopic enrichment of this compound can arise from various factors, ranging from experimental design to analytical issues. This guide provides a systematic approach to identify and resolve these problems.
Problem Area 1: Experimental Design and Cell Culture Conditions
Issues related to your experimental setup can significantly impact the uptake and incorporation of the isotopic tracer.
Troubleshooting Steps:
-
Optimize Tracer Concentration:
-
Issue: The concentration of this compound may be too low for efficient uptake, especially in the presence of competing sugars.
-
Recommendation: Perform a dose-response experiment to determine the optimal tracer concentration for your cell line.
-
-
Optimize Incubation Time:
-
Issue: The labeling duration may be insufficient to achieve a steady-state enrichment in the target metabolites. Glycolytic intermediates can label within minutes, while TCA cycle intermediates may take hours.[9][10]
-
Recommendation: Conduct a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal labeling time for your metabolites of interest.
-
-
Minimize Competition from Other Sugars:
-
Issue: High glucose concentrations in the culture medium will outcompete this compound for uptake by GLUT transporters.[7][8]
-
Recommendation: If possible, reduce or temporarily remove glucose from the medium during the labeling period. If glucose is essential, consider increasing the concentration of this compound.
-
-
Cell Health and Confluency:
-
Issue: Unhealthy or overly confluent cells may have altered metabolic activity and reduced nutrient uptake.
-
Recommendation: Ensure cells are in the exponential growth phase and at an optimal confluency (typically 70-80%) at the time of labeling. Regularly check cell viability.
-
Summary of Experimental Parameters to Optimize:
| Parameter | Possible Issue | Recommendation |
| Tracer Concentration | Too low for efficient uptake | Perform a dose-response curve. |
| Incubation Time | Insufficient to reach steady-state | Conduct a time-course experiment. |
| Competing Sugars | High glucose inhibits uptake | Reduce or remove glucose during labeling. |
| Cell Health | Altered metabolism | Use healthy, sub-confluent cells. |
Problem Area 2: Sample Preparation and Extraction
Errors during sample handling can lead to a loss of labeled metabolites and artificially low enrichment readings.
Troubleshooting Steps:
-
Efficient Quenching of Metabolism:
-
Issue: Continued metabolic activity after harvesting can alter the isotopic enrichment of metabolites.
-
Recommendation: Quench metabolism rapidly by washing cells with ice-cold saline or phosphate-buffered saline and using a cold extraction solvent (e.g., 80% methanol at -80°C).
-
-
Complete Metabolite Extraction:
-
Issue: Incomplete extraction will result in a lower yield of labeled metabolites.
-
Recommendation: Ensure the chosen extraction solvent and protocol are validated for your cell type and target metabolites. Sonication or freeze-thaw cycles can improve extraction efficiency.
-
Problem Area 3: Analytical Issues (Mass Spectrometry)
The mass spectrometer and the analytical method must be optimized to accurately detect and quantify isotopic enrichment.
Troubleshooting Steps:
-
Instrument Calibration and Tuning:
-
Method Optimization:
-
Issue: The analytical method may not be sensitive enough to detect low levels of enrichment.
-
Recommendation: Use high-resolution mass spectrometry to distinguish between isotopologues and interfering ions.[12][13] Optimize ionization conditions and detector settings to maximize signal intensity and minimize noise.[11]
-
-
Data Analysis:
-
Issue: Incorrect data processing can lead to an underestimation of isotopic enrichment.
-
Recommendation: Use appropriate software for isotopologue analysis and ensure that natural isotope abundance corrections are applied correctly.
-
Summary of Analytical Parameters to Check:
| Parameter | Possible Issue | Recommendation |
| Mass Accuracy | Incorrect mass assignments | Calibrate the instrument regularly. |
| Resolution | Inability to resolve peaks | Use high-resolution MS; optimize settings. |
| Sensitivity | Low signal-to-noise ratio | Optimize ionization and detector parameters. |
| Data Correction | Inaccurate enrichment calculation | Apply natural abundance correction. |
Experimental Protocols
Protocol: Optimizing this compound Labeling in Cultured Mammalian Cells
This protocol provides a general framework for optimizing the labeling of mammalian cells with this compound.
Materials:
-
This compound
-
Complete cell culture medium (with and without glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to allow for testing of multiple conditions. Ensure cells will be in the exponential growth phase and at 70-80% confluency at the time of the experiment.
-
Medium Exchange:
-
For dose-response experiments: Prepare media with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
For time-course experiments: Prepare medium with a fixed, optimized concentration of this compound.
-
To test the effect of glucose: Prepare media with and without glucose, each containing the optimized this compound concentration.
-
Before adding the labeling medium, wash the cells once with pre-warmed PBS to remove the old medium.
-
-
Isotopic Labeling:
-
Add the appropriate labeling medium to each well.
-
Incubate the cells for the desired amount of time in a standard cell culture incubator.
-
-
Metabolite Quenching and Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry.
-
Visualizations
Troubleshooting Workflow
References
- 1. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Pentose Phosphate Pathway Controls Vascular Mural Cell Coverage by Regulating Extracellular Matrix Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. DPEP Inhibits Cancer Cell Glucose Uptake, Glycolysis and Survival by Upregulating Tumor Suppressor TXNIP [mdpi.com]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D-Lyxose-13C-4 Isotope Tracing Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using D-Lyxose-13C-4 in stable isotope tracing experiments, with a specific focus on the critical step of correcting for the natural abundance of 13C.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Concepts
Q1: What is the natural abundance of 13C and why is it a problem for my this compound experiment?
Q2: How does natural 13C abundance affect the mass spectrum of a metabolite?
A2: The natural abundance of 13C gives rise to what is known as an M+1 peak in the mass spectrum of an unlabeled compound.[4] For a molecule with 'n' carbon atoms, there is a certain probability that one of those carbons is a 13C atom, making the molecule one mass unit heavier. The size of this M+1 peak is approximately 1.1% times the number of carbon atoms in the molecule.[4] When analyzing labeled experiments, this natural distribution of mass isotopomers overlaps with the distribution caused by your tracer, necessitating a mathematical correction.[5]
Section 2: Experimental and Data Analysis Workflow
The overall process, from sample preparation to corrected data, involves several critical stages where errors can be introduced. The following workflow highlights the key steps.
Caption: Workflow from experimental design to metabolic flux analysis.
Section 3: Data Correction and Analysis
Q3: What are the common methods for natural abundance correction?
A3: The most common and accurate method involves using a correction matrix.[6] This mathematical approach uses the known natural abundances of all stable isotopes in the metabolite (including C, H, N, O, S, etc.) and its chemical formula to calculate the expected mass isotopomer distribution (MID) for an unlabeled version of the molecule. This calculated natural MID is then used to deconvolute the measured MID from your labeled sample, yielding the true fractional enrichment from the tracer.[5] Several software tools, such as IsoCorrectoR and AccuCor2, can perform this correction automatically.[3][7]
Q4: I have my raw mass spectrometry data. How do I perform the correction?
A4: The correction is typically performed using specialized software. The general steps are:
-
Input Data: Provide the software with your measured MIDs for each metabolite of interest. This data is usually a list of masses (M+0, M+1, M+2, etc.) and their corresponding intensities.
-
Provide Chemical Formulas: You must provide the exact chemical formula for the metabolite (or the specific fragment ion you are analyzing). This is crucial for the software to calculate the theoretical natural abundance distribution.
-
Run Correction: The software applies a correction algorithm to subtract the contribution of naturally occurring isotopes from your measured data.[8]
-
Output: The program will output the "corrected" MIDs, which represent the distribution of mass isotopomers resulting only from the incorporation of your this compound tracer.
Q5: What is the underlying logic of the correction?
A5: The correction operates on the principle that the observed (measured) signal is a combination of the true signal from the tracer and the background signal from natural isotopes. The algorithm effectively solves an equation to isolate the true signal.
Caption: The observed signal is deconvoluted to find the true enrichment.
Section 4: Quantitative Data & Tables
For accurate correction, the natural abundances of all relevant isotopes must be known.
Table 1: Natural Abundance of Key Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
|---|---|---|
| Carbon | 12C | 98.93 |
| 13C | 1.07 [4] | |
| Hydrogen | 1H | 99.985 |
| 2H (D) | 0.015[9] | |
| Nitrogen | 14N | 99.634 |
| 15N | 0.366[9] | |
| Oxygen | 16O | 99.762 |
| 17O | 0.038 | |
| 18O | 0.200[9] | |
| Sulfur | 32S | 95.02 |
| 33S | 0.75 |
| | 34S | 4.21 |
The result of the correction is a significant change in the mass isotopomer distribution, as illustrated below for a hypothetical 5-carbon metabolite downstream of D-Lyxose metabolism.
Table 2: Example of Raw vs. Corrected MID Data For a hypothetical 5-carbon metabolite (e.g., Ribulose-5-phosphate)
| Mass Isotopomer | Raw Abundance (%) (Uncorrected) | Corrected Abundance (%) | Interpretation of Corrected Data |
| M+0 | 25.0 | 30.2 | Fraction of metabolite with no 13C from tracer |
| M+1 | 35.0 | 34.5 | Fraction with one 13C from tracer |
| M+2 | 25.0 | 23.0 | Fraction with two 13C from tracer |
| M+3 | 10.0 | 8.3 | Fraction with three 13C from tracer |
| M+4 | 5.0 | 4.0 | Fraction with four 13C from tracer |
| M+5 | 0.0 | 0.0 | Fraction with five 13C from tracer |
Note: The raw data shows a higher abundance of heavier isotopomers due to the contribution of natural 13C. The correction reassigns this natural contribution back to the M+0 pool, providing a true picture of tracer incorporation.
Section 5: Experimental Protocol and Troubleshooting
Q6: Can you provide a general protocol for a this compound labeling experiment?
A6: General Protocol for Isotope Tracing
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing this compound at the desired concentration. Also prepare identical medium with unlabeled D-Lyxose as a control.
-
Labeling:
-
Remove standard medium from cells.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 13C-labeling medium to the cells. Culture for a predetermined time course to approach isotopic steady state.
-
Culture parallel control plates with unlabeled medium. These unlabeled samples are crucial for verifying the natural abundance correction algorithm.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by washing the cells with ice-cold saline or by adding liquid nitrogen.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the culture plate.
-
Scrape the cells and collect the cell/solvent mixture.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to obtain the mass isotopomer distributions for D-Lyxose and its downstream metabolites.
-
Data Analysis: Process the raw data to get peak intensities for each mass isotopomer (M+0, M+1, etc.). Use a correction tool (e.g., IsoCorrectoR) to correct for natural 13C abundance.[3]
Q7: My corrected data shows negative values for some mass isotopomers. What went wrong?
A7: Negative values in corrected data are a common issue and usually point to one of the following:
-
Incorrect Chemical Formula: The correction algorithm is highly sensitive to the elemental formula of the metabolite or fragment being analyzed. Double-check that the formula you provided is exact.
-
Contamination or Interference: A co-eluting compound with an overlapping mass spectrum can distort the measured MIDs. Ensure your chromatographic separation is adequate.
-
Low Signal-to-Noise: Very low-intensity signals are prone to high relative error, which can result in negative values after correction.
-
Incorrect Unlabeled Control Measurement: The algorithm may rely on an unlabeled control sample to understand the natural isotope pattern. If this sample is impure or measured poorly, it can lead to correction errors.
Q8: How does this compound get metabolized?
A8: D-Lyxose can be isomerized to D-Xylulose. D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, which is a key intermediate in the Pentose Phosphate Pathway (PPP). The 13C-4 label from D-Lyxose would therefore trace through the PPP and potentially into glycolysis and the TCA cycle, depending on the metabolic state of the cells.
Caption: this compound enters the Pentose Phosphate Pathway.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon-13 - Wikipedia [en.wikipedia.org]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing GC-MS for 13C-Labeled Sugars
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the analysis of 13C-labeled sugars using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Q1: Why am I seeing multiple peaks for a single sugar standard?
Multiple peaks for a single sugar are a common phenomenon in GC-MS and can arise from two main sources:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the silylation reagent can still produce multiple products.[1] The two-step process of methoximation followed by silylation is designed to minimize this. The initial methoximation step "locks" the sugar in its open-chain conformation, which prevents the formation of multiple silylated derivatives that would otherwise result from different ring structures (pyranose and furanose forms).[2][3]
-
Formation of Isomers: Even with complete derivatization, the methoximation of the carbonyl group creates syn and anti isomers, which can be separated by the GC column, resulting in two distinct peaks for a single sugar.[3][4] This is an expected outcome of the derivatization chemistry.
Solution:
-
Ensure the methoximation step runs to completion to prevent unwanted side products.
-
Recognize that the presence of two distinct peaks (syn and anti isomers) is normal. For quantification, integrate the area of both peaks.
-
Verify that your sample is completely dry before adding derivatization reagents, as moisture can interfere with the reaction.[5][6]
Q2: What is causing poor peak shape, such as peak tailing or widening?
Poor peak shape is often an indication of issues within the GC system or with the sample derivatization.
-
System Contamination: Residual derivatization reagents or non-volatile contaminants from the sample can accumulate in the GC inlet liner or at the head of the analytical column, causing peak tailing.[7]
-
Active Sites: Exposed silanol groups on the liner or column can interact with the derivatized sugars, leading to peak tailing.
-
Moisture: The presence of water in the sample can lead to incomplete derivatization, and the remaining polar hydroxyl groups will interact strongly with the column, causing poor peak shape.[5]
Solution:
-
Regular Maintenance: Routinely replace the GC inlet liner and trim the first few centimeters of the analytical column. Using a liner with glass wool is highly recommended as it helps trap non-volatile residues and promotes sample volatilization.[8]
-
Ensure Anhydrous Conditions: Lyophilize (freeze-dry) samples to complete dryness before derivatization.[2] Store derivatization reagents in a desiccator to protect them from atmospheric moisture.[6]
-
Check for Leaks: Ensure the GC system is free of leaks, as oxygen can degrade the column's stationary phase.
Q3: Why is my signal intensity low or non-existent?
Low signal intensity can be traced back to problems in sample preparation, derivatization, or the instrument itself.
-
Incomplete Derivatization: As mentioned, moisture is a primary cause of derivatization failure. The silylation reagents are highly sensitive to water and will react with it preferentially over the sugar molecules.[1][5]
-
Sample Loss: Sugars may be lost during the sample drying or extraction steps.
-
Instrument Sensitivity: The issue could be related to the GC-MS instrument, such as a dirty ion source or a failing detector.
Solution:
-
Optimize Derivatization: Ensure samples are completely dry. Use a sufficient excess of the derivatization reagents to drive the reaction to completion.
-
Verify Sample Preparation: Use an internal standard to track sample recovery through the preparation process.
-
Instrument Check: Perform routine maintenance on the MS ion source. Run an instrument autotune and a standard compound (like PFTBA) to verify its performance.
Q4: My 13C enrichment calculations seem incorrect. What could be wrong?
Accurate determination of 13C enrichment requires correcting for the natural abundance of isotopes from all sources.
-
Natural Isotope Abundance: The measured ion intensities include contributions from the natural abundance of 13C (about 1.1%) in the target molecule's carbon backbone and in the derivatizing agent.[4] For trimethylsilyl (TMS) derivatives, the natural abundances of 29Si (4.68%) and 30Si (3.05%) in the silicon atoms of the TMS groups must also be accounted for.[4]
-
Fragment Selection: The choice of mass fragment for analysis is critical. Not all fragments are suitable for calculating positional enrichment, and some may have interfering ions from other sources.[9]
Solution:
-
Isotopic Correction: Use a correction algorithm or software to subtract the contribution of naturally abundant isotopes from your raw mass isotopomer distribution data.[10] This is typically done by analyzing an unlabeled standard under the same conditions.
-
Select Informative Fragments: Choose mass fragments that are known to be stable and contain the carbon atoms of interest. Refer to published literature for validated fragments for your specific sugar derivative.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatization for sugar analysis?
Sugars are polar and non-volatile compounds, which makes them unsuitable for direct analysis by GC.[6][13] Derivatization is a chemical process that converts them into volatile and thermally stable derivatives by replacing the polar hydroxyl (-OH) groups with non-polar groups.[2] This allows the sugars to be vaporized in the GC inlet and travel through the analytical column for separation.
Q2: What is the most common and reliable derivatization method?
A two-step methoximation-silylation protocol is widely considered the most robust method for metabolomics and flux analysis.[2][14]
-
Methoximation: Reacts with aldehyde and keto groups to form oximes. This step is crucial for reducing the number of isomers by locking the sugar in its open-chain form.[2]
-
Silylation: Replaces the active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, typically using MSTFA (N-methyl-trimethylsilyltrifluoroacetamide). This dramatically increases the molecule's volatility.[2]
Q3: How do I choose the right GC oven temperature program?
The optimal oven program balances chromatographic resolution with analysis time. A typical program for derivatized sugars starts at a lower temperature and gradually ramps to a higher temperature.
-
Initial Temperature: A lower starting temperature (e.g., 100°C) allows for the proper focusing of analytes at the head of the column.
-
Ramp Rate: A slower ramp rate (e.g., 3-5°C/min) provides better separation of closely eluting peaks but results in a longer run time. Faster ramps (e.g., 15-20°C/min) shorten the analysis time but may sacrifice resolution.[15][16]
-
Final Temperature: The final temperature should be high enough to elute all derivatized sugars from the column but should not exceed the column's maximum operating temperature.
Experimental Protocols & Data
Detailed Protocol: Methoximation and Silylation of Sugars
This protocol is a synthesis of commonly used methods for preparing sugar samples for GC-MS analysis.[2][16][17]
-
Sample Preparation (Drying):
-
Step 1: Methoximation:
-
Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in dry pyridine.
-
Add 50 µL of the methoximation solution to the dried sample.
-
Seal the vial tightly and vortex to dissolve the sample.
-
Incubate the vial in a thermal shaker or oven at 37°C for 90 minutes with agitation.[2]
-
-
Step 2: Silylation (TMS Derivatization):
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS. Typically, 1 µL is injected.
-
Table 1: Example GC-MS Parameters for Derivatized Sugar Analysis
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low-concentration samples. |
| Inlet Temp. | 270 °C | Ensures rapid and complete vaporization of the derivatized sugars.[16] |
| Oven Program | ||
| Initial Temp. | 100 °C, hold for 3 min | Allows analytes to focus at the head of the column. |
| Ramp Rate | 3.5 °C/min to 300 °C | A controlled ramp provides good separation of different sugars and their isomers.[16] |
| Final Hold | Hold at 300 °C for 5 min | Ensures all compounds have eluted from the column. |
| Carrier Gas | Helium, constant flow at 1 mL/min | Standard inert carrier gas for GC-MS.[16] |
| MS Detector | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns.[16] |
| MS Source Temp. | 230 °C | A heated source prevents condensation of analytes.[16] |
| Quadrupole Temp. | 150 °C | Maintains stable performance of the mass analyzer.[16] |
| Scan Range | 70 - 550 amu | A wide scan range is necessary to detect both small and large fragments of the derivatized sugars.[15] |
Table 2: Key Mass Fragments (m/z) for TMS-Derivatized Glucose
Monitoring specific mass fragments is essential for tracing the 13C label through different parts of the glucose molecule. The following fragments are for the methoxime-pentatrimethylsilyl derivative of glucose.
| m/z | Carbon Atoms Retained | Significance for 13C-MFA |
| 103 | C6 | Tracks labeling specifically on the 6th carbon.[11] |
| 205 | C5-C6 | Provides information on the labeling of the terminal two carbons.[11] |
| 217 | C4-C5-C6 | Useful for analyzing the lower half of the glucose molecule.[11] |
| 319 | C3-C4-C5-C6 | A major, stable fragment often used for quantifying total enrichment and analyzing the C3-C6 backbone.[4][11] |
Visualized Workflows and Logic
Caption: Experimental workflow for GC-MS analysis of 13C-labeled sugars.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells. | Semantic Scholar [semanticscholar.org]
- 12. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. palsystem.com [palsystem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unitn.it [iris.unitn.it]
Technical Support Center: Quantification of D-Lyxose-13C-4 in Complex Biological Samples
Welcome to the technical support center for the quantification of D-Lyxose-13C-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered when measuring this compound in complex biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The main challenges stem from the inherent complexity of biological matrices. These include:
-
Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2] Phospholipids and salts are common sources of matrix effects in plasma and urine.
-
Isomeric Cross-Talk: The presence of other pentose isomers with the same mass-to-charge ratio (m/z) can interfere with accurate measurement if not chromatographically resolved.
-
Low Recovery: The polar nature of D-Lyxose can lead to poor recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction (SPE).[3]
-
Analyte Stability: Degradation of the sugar molecule during sample collection, storage, or processing can lead to underestimation.
Q2: Why is Hydrophilic Interaction Liquid Chromatography (HILIC) recommended for this compound analysis?
A2: HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This makes it ideal for retaining and separating highly polar compounds like sugars, which are often poorly retained on traditional reversed-phase columns. HILIC can effectively separate sugar isomers, which is crucial for accurate quantification.[4][5][6]
Q3: How can I minimize matrix effects in my assay?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3][7]
-
Chromatographic Separation: Optimize your HILIC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal internal standard for quantifying this compound would be a more heavily labeled version of D-Lyxose (e.g., D-Lyxose-13C5). Since this compound is the analyte, a different isotopologue is needed as the standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification (LOQ).[9]
Q4: What are the best practices for sample collection and handling to ensure the stability of this compound?
A4: To maintain the integrity of your samples:
-
Anticoagulant Selection: For plasma, use EDTA or heparin as an anticoagulant. Be consistent with your choice throughout the study.
-
Prompt Processing: Process blood samples to separate plasma or serum as soon as possible after collection.
-
Storage Conditions: Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Urine Collection: For urine, consider adding a preservative to inhibit microbial growth, which could degrade sugars. Keep samples on ice during collection and freeze them promptly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HILIC Chromatography
-
Possible Cause: Mismatch between the injection solvent and the mobile phase.
-
Solution: The injection solvent should be as close as possible in composition to the initial mobile phase conditions (high organic content). Reconstitute your dried extract in a solvent with a high percentage of acetonitrile.[6]
-
-
Possible Cause: Column not properly equilibrated.
-
Solution: HILIC columns require longer equilibration times than reversed-phase columns. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[6]
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH or the concentration of the buffer salts (e.g., ammonium formate or ammonium acetate) to minimize unwanted ionic interactions.
-
Issue 2: High Variability in Quantitative Results
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that all samples, standards, and quality controls are treated identically. Use automated liquid handlers for better precision if available.
-
-
Possible Cause: Uncorrected matrix effects.
-
Solution: If not already in use, incorporate a suitable stable isotope-labeled internal standard. If one is in use, verify its purity and concentration. Evaluate matrix effects by comparing the response of the analyte in a clean solvent versus a post-extraction spiked matrix sample.[2]
-
-
Possible Cause: Instrument instability.
-
Solution: Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard solution at the beginning and end of each batch.
-
Issue 3: Low Signal Intensity or Inability to Reach Required LOQ
-
Possible Cause: Poor recovery during sample preparation.
-
Solution: Optimize the sample preparation method. For SPE, test different sorbents and elution solvents. For LLE, adjust the solvent polarity and pH. A "dilute-and-shoot" approach after protein precipitation might offer better recovery for highly polar analytes, but with the trade-off of higher matrix effects.
-
-
Possible Cause: Suboptimal mass spectrometry parameters.
-
Solution: Optimize the MS parameters for this compound, including precursor and product ion selection, collision energy, and ion source settings (e.g., spray voltage, gas flows, and temperature).
-
-
Possible Cause: Analyte degradation.
-
Solution: Review sample handling and storage procedures. Ensure samples are kept cold and processed quickly.
-
Quantitative Data Summary
The following tables provide representative data on the performance of LC-MS/MS methods for the quantification of small polar molecules like pentoses in biological matrices. These values can serve as a benchmark for method development and validation.
Table 1: Recovery and Matrix Effect for Pentose Analysis in Human Plasma
| Sample Preparation Method | Analyte | Mean Recovery (%)[10] | Mean Matrix Effect (%)[10] |
| Protein Precipitation (Acetonitrile) | Pentose Mix | 85 ± 8 | 75 ± 12 (Ion Suppression) |
| SPE (Mixed-Mode Cation Exchange) | Pentose Mix | 72 ± 11 | 92 ± 9 (Minor Suppression) |
| LLE (Ethyl Acetate/Isopropanol) | Pentose Mix | 65 ± 15 | 88 ± 10 (Minor Suppression) |
Table 2: Performance Characteristics of a HILIC-MS/MS Method for Pentose Quantification
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
Detailed Methodology: Quantification of this compound in Human Plasma using HILIC-LC-MS/MS
1. Materials and Reagents:
-
This compound (analyte) and D-Lyxose-13C5 (internal standard)
-
LC-MS grade acetonitrile, water, and methanol
-
Ammonium formate
-
Human plasma (blank)
-
Protein precipitation plates (e.g., 96-well format)
-
HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 96-well plate, add 10 µL of the internal standard working solution (D-Lyxose-13C5 in water).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile/water.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Inject 5 µL onto the HILIC-LC-MS/MS system.
3. HILIC-LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-9 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: [To be determined empirically, e.g., precursor ion m/z 153.1 -> product ion m/z 91.1]
-
D-Lyxose-13C5 (IS): [To be determined empirically, e.g., precursor ion m/z 154.1 -> product ion m/z 92.1]
-
-
MS Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
improving the sensitivity of D-Lyxose-13C-4 detection
Welcome to the technical support center for D-Lyxose-13C-4 detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist with experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled form of D-Lyxose, a rare pentose sugar.[1] The carbon atom at the fourth position is replaced with its heavier, non-radioactive isotope, ¹³C. This labeling makes it a powerful tool for tracer studies in metabolic research. Its primary applications include metabolic flux analysis, where it helps track the transformation of D-Lyxose through various biochemical pathways, and as a starting material or intermediate in the synthesis of antiviral and anti-tumor drugs.[1][2]
Q2: What are the recommended analytical methods for detecting this compound?
The most common and effective methods for the detection and quantification of ¹³C-labeled sugars like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS) or high-resolution mass analyzers (e.g., Orbitrap, FT-ICR), are highly sensitive and provide quantitative data on the incorporation of ¹³C.[2][3][5]
-
Nuclear Magnetic Resonance (NMR): ¹³C-NMR provides detailed information about the specific position of the ¹³C label within the molecule, which is invaluable for identifying metabolites and elucidating metabolic pathways.[3][4] Isotopic labeling significantly enhances the signal-to-noise ratio in ¹³C-NMR experiments.[4]
Q3: How do I choose between Mass Spectrometry and NMR for my experiment?
The choice depends on the specific goals of your research.
-
Choose Mass Spectrometry for:
-
High-throughput screening and quantitative analysis.
-
Metabolic flux analysis where overall isotopic enrichment is the primary metric.[2]
-
When sample amounts are limited, as MS methods are generally more sensitive.
-
-
Choose NMR for:
Q4: What are common sources of interference or contamination in this compound analysis?
Interference can arise from various sources, including the biological matrix and the experimental setup.
-
Isomeric Sugars: Other pentoses or hexoses in the sample can have similar chromatographic behavior and produce isobaric (same mass) interferences in MS. High-resolution MS or optimized chromatography is needed to distinguish them.[5]
-
Sample Matrix: Components like salts, proteins, and lipids from biological samples can cause ion suppression in MS or broaden peaks in NMR. Proper sample cleanup is essential.
-
Contamination: Plasticizers, solvents, and other lab contaminants can introduce interfering peaks. Using high-purity solvents and clean labware is critical.
Troubleshooting Guides
This section addresses specific issues that may arise during the detection and analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS Analysis
Q: My this compound signal is very weak or undetectable in my LC-MS/MS analysis. What are the possible causes and solutions?
A: Low signal intensity is a common issue that can stem from multiple factors related to the sample, the liquid chromatography system, or the mass spectrometer. A logical troubleshooting workflow can help isolate the problem.
Caption: Troubleshooting workflow for low signal intensity.
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometer Parameters: The instrument settings may not be optimized for this compound. Optimization experiments are often required to find the best parameters for your specific instrument.[6]
-
Solution: Perform a tuning experiment by infusing a standard solution of this compound. Optimize key parameters like ionization mode (sugars often ionize well in negative electrospray ionization, ESI-), capillary voltage, cone voltage, and gas flows.
-
-
Inefficient Extraction or Sample Loss: The protocol for extracting this compound from the biological matrix may be inefficient, or the analyte may be degrading during preparation.
-
Solution: Validate your extraction method using a spiked sample to calculate recovery. Keep samples on ice or at 4°C throughout the preparation process to minimize degradation.
-
-
Poor Chromatographic Separation: If the peak shape is poor (e.g., broad or tailing), the analyte concentration is diluted before it enters the mass spectrometer, reducing sensitivity.
-
Solution: Ensure your mobile phase is correctly prepared and compatible with your column. Consider using a specialized column for sugar analysis, such as a ligand-exchange or amine-based column.[6]
-
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, reducing its signal.
-
Solution: Improve sample cleanup using methods like solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analyte from interfering compounds. Diluting the sample can also mitigate matrix effects, though this may not be an option if the signal is already low.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
Q: I am observing high variability in my quantitative results between replicate injections or different batches. What could be the cause?
A: Poor reproducibility can undermine the validity of your experiment. The issue can lie in sample preparation, instrument stability, or the quantification method itself.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid handling and dilutions, are a major source of variability.
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Solution: Use calibrated pipettes and be meticulous with technique. Prepare a master mix of reagents where possible. Most importantly, incorporate a stable isotope-labeled internal standard (e.g., D-Lyxose-¹³C₅, if available and not part of the experiment) to normalize for variations in extraction and ionization.
-
-
Instrument Instability: Fluctuations in the LC pump pressure, column temperature, or MS source can lead to inconsistent results.
-
Solution: Allow the LC-MS system to fully equilibrate before starting your analytical run. Monitor system pressure and temperature throughout the run. Run quality control (QC) samples (a pooled sample of your study group) periodically throughout the batch to assess and correct for instrument drift.
-
-
Improper Integration of Chromatographic Peaks: Inconsistent peak integration will lead directly to variable quantitative results.
-
Solution: Carefully review the integration parameters in your software. Ensure that the baseline is set correctly and that peaks for both the analyte and internal standard are integrated consistently across all samples. Manual integration may be necessary for low-abundance peaks, but it must be applied consistently.
-
Data Presentation
Table 1: Comparison of Key Analytical Methods for ¹³C-Labeled Sugar Analysis
| Parameter | High-Resolution LC-MS (e.g., Orbitrap, FT-ICR) | LC-MS/MS (e.g., Triple Quadrupole) | ¹³C NMR Spectroscopy |
| Primary Application | Untargeted metabolomics, accurate mass measurement, isotopologue distribution | Targeted quantification, metabolic flux analysis | Structural elucidation, positional isotopomer analysis[3] |
| Sensitivity | High (femtomole to picomole) | Very High (attomole to femtomole) | Low (micromole to millimole) |
| Resolution | Very High (>100,000)[5] | Low/Unit Mass Resolution | Very High (atomic level) |
| Quantitative Accuracy | Good to Excellent | Excellent (with internal standards) | Good (with proper controls) |
| Sample Throughput | Medium | High | Low |
| Information Provided | Mass-to-charge ratio (m/z), isotopic enrichment[2] | Specific parent-daughter ion transitions | Chemical environment of ¹³C atoms[4] |
Experimental Protocols
Protocol: Quantification of this compound in Cell Culture Media by LC-MS/MS
This protocol provides a general framework. Optimization of chromatographic conditions and MS parameters is essential for specific instruments and matrices.[6]
1. Sample Preparation (Metabolite Extraction)
-
Flash-freeze cell culture plates on dry ice to quench metabolism.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UPLC/HPLC system.
-
Column: Amine-based HILIC column (e.g., Waters Acquity UPLC BEH Amide) or a suitable alternative for polar metabolites.
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Gradient: Start with high %B (e.g., 85%), ramp down to elute polar compounds, then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Method: Multiple Reaction Monitoring (MRM). The specific precursor and product ion m/z values for this compound must be determined by infusing a standard. For a ¹³C₄ labeled pentose, the precursor ion [M-H]⁻ would be m/z 153.1. Product ions would result from fragmentation (e.g., losses of H₂O).
3. Data Analysis
-
Integrate the peak area for the this compound MRM transition.
-
If an internal standard is used, calculate the peak area ratio (Analyte/IS).
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Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.
Caption: Experimental workflow for this compound analysis.
Visualizations
Metabolic Pathway Incorporation
The diagram below illustrates a simplified, generic metabolic pathway showing how a ¹³C-labeled substrate like this compound is taken up by a cell and incorporated into downstream metabolites. This is a foundational concept for metabolic flux analysis experiments.[7][8]
Caption: Incorporation of a ¹³C-labeled sugar into metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Lyxose-13C-4 Metabolomics Data Normalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for data normalization in metabolomics studies involving D-Lyxose-13C-4. Proper normalization is a critical step to ensure the reliability and interpretability of metabolomics data by correcting for unwanted systematic variations.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is data normalization in metabolomics and why is it crucial?
Data normalization is a preprocessing step used to remove unwanted systematic variation from metabolomics data, making samples comparable to each other.[2] This process is crucial because experimental procedures, from sample collection to instrument analysis, can introduce non-biological variations (e.g., differences in sample volume, instrument drift) that can obscure true biological insights.[2][6][7] Without proper normalization, data analysis can lead to erroneous and misleading results.[3][4]
Q2: What are the common sources of unwanted variation in metabolomics experiments?
Unwanted variation can arise from multiple sources, including:
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Sample Preparation: Inconsistent extraction efficiencies, slight differences in sample volume, or degradation of metabolites.[2]
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Instrumental Analysis: Signal drift or changes in sensitivity of the mass spectrometer over a long analytical run, and matrix effects like ion suppression.[1][2][6]
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Batch Effects: Systematic differences between groups of samples analyzed at different times or on different instruments.[8]
Q3: How is a 13C-labeled compound like this compound used in a normalization strategy?
A stable isotope-labeled compound such as this compound is an ideal internal standard (IS) .[9] It is added at a known concentration to every sample before preparation and analysis.[1] Because the labeled internal standard is chemically identical to its unlabeled counterpart, it experiences similar variations during sample extraction, handling, and instrument analysis.[10] By dividing the signal intensity of each metabolite by the intensity of the internal standard in that sample, you can correct for these technical variations, improving data accuracy and reproducibility.[1][11][12]
Q4: What are the main categories of data normalization methods?
Normalization strategies can be broadly divided into two categories:
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Sample-based normalization: These methods apply a correction factor to all metabolites within a single sample to adjust for global variations (e.g., sample concentration). Examples include Total Ion Current (TIC)/Sum Normalization and Internal Standard Normalization.[3]
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Feature-based (or data-based) normalization: These methods use the information from the entire dataset to derive a correction factor for each sample, often being more robust to outliers. Examples include Probabilistic Quotient Normalization (PQN) and Quantile Normalization.[3]
Q5: How do I choose the right normalization method for my experiment?
The choice of normalization method depends on the experimental design, the analytical platform, and the underlying assumptions about the data. For targeted metabolomics where absolute quantification is key, using a stable isotope-labeled internal standard like this compound is the gold standard.[1] For untargeted studies, methods like Probabilistic Quotient Normalization (PQN) are often preferred as they are robust against a significant number of metabolites changing.[13][14][15] It is often recommended to test several methods and evaluate their performance using Quality Control (QC) samples.
Q6: What is the role of Quality Control (QC) samples in data normalization?
Quality Control (QC) samples are essential for assessing and correcting data quality.[6] Typically, a QC sample is created by pooling small aliquots from every study sample to create a representative average.[6][10] These QC samples are injected periodically throughout the analytical run. The variation observed in the QC samples reflects the analytical variance of the experiment.[6] After normalization, the QC samples should cluster tightly together in multivariate analyses (like PCA), indicating that technical variation has been successfully minimized.
Comparison of Common Normalization Strategies
The table below summarizes and compares several widely used data normalization methods in metabolomics.
| Strategy | Principle | Advantages | Limitations | Best For |
| Internal Standard (IS) Normalization | The intensity of each metabolite is divided by the intensity of a known concentration of an internal standard (e.g., this compound) added to each sample.[1] | Corrects for variations in sample preparation, extraction, and instrument response.[1] Enhances accuracy and reproducibility.[1][10] | Requires careful selection of an appropriate IS for each metabolite of interest. A single IS may not account for the varied behavior of all metabolites.[16] | Targeted metabolomics; studies where high accuracy and reproducibility are paramount. |
| Total Ion Current (TIC) / Sum Normalization | Scales the data for each sample so that the total signal intensity (sum of all peak intensities) is the same for all samples.[1][2] | Simple to implement and computationally efficient.[1] | Assumes that the total metabolite concentration is constant across all samples, which is often not true.[17] Can be heavily skewed by a few very intense peaks.[2][17] | Quick initial overview of data, but often outperformed by more robust methods. |
| Median Normalization | Similar to sum normalization, but uses the median intensity of all metabolite peaks within a sample as the normalization factor.[1] | More robust to outliers and extreme values than sum normalization.[1] | Assumes the median intensity accurately reflects the central tendency and should be constant across samples.[1] | Datasets where a few high-intensity metabolites might skew sum normalization. |
| Probabilistic Quotient Normalization (PQN) | Calculates the most probable dilution factor for each sample relative to a reference spectrum (often the median or mean spectrum of all samples).[2][13] | Robust against a large proportion of metabolites changing between sample groups.[13][14] Reduces outlier effects.[2] | Assumes that for most metabolites, concentrations remain unchanged across samples.[2] May not be suitable when the number of metabolites is much larger than the number of samples.[2] | Untargeted metabolomics, especially in clinical studies where significant biological variation is expected. |
| Quantile Normalization | Transforms the data so that each sample has the same statistical distribution of intensities.[18][19] | Effective at reducing non-biological systematic variation and making distributions identical across samples.[18][20] | Can be problematic for smaller datasets typical in metabolomics.[19] May obscure true biological variation by forcing distributions to be identical. | Large-scale studies where aligning the distributions across many samples is desired. |
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variance remains in Quality Control (QC) samples after normalization. | The chosen normalization method may not be appropriate for the type of variation present in the data. Significant, uncorrected batch effects or instrument drift may be present. | 1. Try a different normalization method: If you used TIC normalization, try a more robust method like PQN. 2. Investigate batch effects: Use statistical methods specifically designed for batch correction if samples were run over multiple days. 3. Check instrument performance logs: Look for evidence of significant drift or instability during the analytical run. |
| My internal standard (e.g., this compound) shows high variability across samples. | Inconsistent pipetting when adding the IS to samples. Degradation of the IS in some samples but not others. The IS is experiencing unexpected matrix effects in certain samples. | 1. Review sample preparation protocol: Ensure precise and consistent addition of the IS to every sample. 2. Assess IS stability: Check the stability of the IS under your specific sample storage and preparation conditions. 3. Use multiple internal standards: A panel of standards can provide a more robust normalization factor than a single compound.[16][21] |
| Normalization appears to introduce new biases into the data (e.g., separating groups that should be similar). | The normalization method's assumptions are violated. For example, using TIC normalization when total metabolite concentration differs significantly between study groups. | 1. Re-evaluate the assumptions: Ensure the biological context of your study does not violate the core assumptions of your chosen method. 2. Use PQN or Quantile normalization: These methods are often less susceptible to being biased by large, systematic biological changes between groups.[13][18] 3. Visualize data pre- and post-normalization: Use PCA plots to carefully assess the impact of normalization on your data structure. |
| How should I handle missing values or zeros before normalization? | Missing values can arise from various sources, including signals below the limit of detection or failures in peak picking algorithms.[8] | 1. Filter: Remove metabolites with a high percentage of missing values (e.g., >20% in each group).[8] 2. Impute: For remaining missing values, replace them with a small value (e.g., half of the minimum positive value for that metabolite) or use more advanced statistical imputation methods like k-Nearest Neighbors (k-NN).[2] Imputation should be done carefully and its impact evaluated. |
Detailed Methodologies & Workflows
General Metabolomics Workflow
The following diagram illustrates a typical workflow for a metabolomics experiment, highlighting the critical placement of the data normalization step.
Experimental Protocol 1: Internal Standard (IS) Normalization
This protocol describes the steps to normalize metabolomics data using an internal standard like this compound.
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Prepare IS Stock Solution: Create a concentrated stock solution of this compound in an appropriate solvent (e.g., methanol/water).
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Spike Samples: Add a precise and equal volume of the IS stock solution to every biological sample before the metabolite extraction step.
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Perform LC-MS Analysis: Analyze the samples using your established LC-MS method.
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Process Data: Use software to pick and integrate peaks for all metabolites, including the internal standard, this compound. This will generate a data matrix with peak intensities or areas.
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Calculate Normalized Intensity: For each sample, divide the peak area of every metabolite by the peak area of this compound in that same sample.
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Formula:Normalized Peak Area = (Metabolite Peak Area) / (IS Peak Area)
-
-
Final Data Matrix: The resulting matrix contains the normalized peak areas, which are corrected for technical variability and ready for statistical analysis.
Workflow for Probabilistic Quotient Normalization (PQN)
The PQN method normalizes each sample to a reference spectrum, typically the median spectrum of all samples, making it robust to outliers.
Experimental Protocol 2: Probabilistic Quotient Normalization (PQN)
This protocol outlines the computational steps for applying PQN to a pre-processed (peak-picked and aligned) metabolomics dataset.
-
Data Preparation: Start with your data matrix where rows represent samples and columns represent metabolites. Handle any missing values first (e.g., by imputation).
-
Reference Spectrum Calculation: For each metabolite (column), calculate the median intensity across all of your samples. This creates a single "reference spectrum."
-
Quotient Calculation: For each individual sample, divide the intensity of every metabolite in that sample by the corresponding intensity in the reference spectrum. This will result in a list of quotients for each sample.
-
Median Quotient Calculation: For each sample, calculate the median of all the quotients generated in the previous step. This single median value is the normalization factor for that sample.
-
Normalization: Divide all original metabolite intensities in each sample by that sample's calculated median quotient.
-
Final Data Matrix: The resulting data matrix is now normalized by PQN and is ready for downstream statistical analysis.
Decision Tree for Choosing a Normalization Strategy
This diagram provides a simplified decision-making framework to help select an appropriate normalization strategy.
References
- 1. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data normalization strategies in metabolomics: Current challenges, approaches, and tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of normalization strategies for GC-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. futurelearn.com [futurelearn.com]
- 7. iroatech.com [iroatech.com]
- 8. Data Cleaning in Metabolomics Biomarker Research - MetwareBio [metwarebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 11. iroatech.com [iroatech.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Normalizing Metabolomics data - Biology Stack Exchange [biology.stackexchange.com]
- 16. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 18. Quantile normalization approach for liquid chromatography-mass spectrometry-based metabolomic data from healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. cs.helsinki.fi [cs.helsinki.fi]
Technical Support Center: D-Lyxose-13C-4 Labeling Experiments
Welcome to the technical support center for D-Lyxose-13C-4 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding contamination and troubleshooting common issues encountered during metabolic flux analysis using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary metabolic fate in mammalian cells?
A1: this compound is a stable isotope-labeled version of the pentose sugar D-Lyxose, with the fourth carbon atom being a ¹³C isotope. In mammalian cells, D-Lyxose is primarily metabolized by being isomerized to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP). This pathway is crucial for generating NADPH and precursors for nucleotide biosynthesis. Therefore, this compound is a valuable tracer for investigating PPP activity and related metabolic pathways.
Q2: What are the most common sources of contamination in this compound labeling experiments?
A2: Contamination in cell culture-based labeling experiments is a frequent issue that can significantly impact results. The primary sources include:
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Microbial Contamination (Bacteria, Yeast, Molds): These are the most prevalent contaminants and can originate from non-sterile reagents, consumables, or improper aseptic technique. Microbes can metabolize D-Lyxose, leading to inaccurate measurements of its incorporation into mammalian cell metabolites.
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Mycoplasma Contamination: This is a more insidious form of contamination as it is not visible by standard microscopy. Mycoplasma can alter cellular metabolism, affecting the very pathways you aim to study.
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Chemical Contamination: Impurities in the this compound tracer itself or contaminants from labware (e.g., detergents, plasticizers) can interfere with mass spectrometry analysis.
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Cross-Contamination: The introduction of cells from another cell line into your experiment can lead to misleading results, as different cell lines can have distinct metabolic phenotypes.
Q3: How can I properly sterilize my this compound solution without degrading the sugar?
A3: Heat sterilization methods like autoclaving are not recommended for labeled sugars as they can cause degradation and caramelization. The preferred method for sterilizing your this compound solution is sterile filtration. Use a 0.22 µm syringe filter to sterilize the solution before adding it to your sterile culture medium. It is advisable to prepare a concentrated stock solution, filter-sterilize it, and then dilute it to the final working concentration in your culture medium under aseptic conditions.
Q4: How do I correct for the natural abundance of ¹³C in my mass spectrometry data?
A4: All carbon-containing metabolites have a natural abundance of the ¹³C isotope (approximately 1.1%). This means that even in unlabeled samples, you will detect ions with a mass greater than the monoisotopic mass (M+1, M+2, etc.). It is crucial to correct for this natural abundance to accurately determine the true isotopic enrichment from your this compound tracer. This is typically done using computational algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distributions. Several software packages and online tools are available for this purpose. It is not appropriate to simply subtract the mass distribution vector (MDV) of an unlabeled sample from that of a labeled sample.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low ¹³C enrichment in downstream metabolites (e.g., PPP intermediates, nucleotides). | 1. Inefficient uptake or metabolism of D-Lyxose: The cell line being used may not efficiently transport or metabolize D-Lyxose. 2. Incorrect concentration of this compound: The concentration of the tracer in the medium may be too low. 3. Short labeling time: The incubation time may not be sufficient to allow for detectable incorporation of the label. 4. Degradation of the tracer: The this compound may have degraded during storage or preparation. | 1. Cell line characterization: Confirm that your cell line expresses the necessary transporters and enzymes for D-Lyxose metabolism. You may need to choose a different cell line or genetically engineer your current one. 2. Concentration optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 3. Time-course experiment: Conduct a time-course experiment to determine the optimal labeling duration. For pentose phosphate pathway intermediates, labeling can be rapid, but downstream metabolites like nucleotides may require longer incubation times. 4. Tracer quality control: Ensure proper storage of the tracer (typically at -20°C or below, protected from moisture). Prepare fresh solutions for each experiment. |
| Unexpected labeling patterns or inconsistent results between replicates. | 1. Microbial contamination: Contaminating microorganisms can metabolize D-Lyxose through different pathways, leading to unexpected labeled metabolites. 2. Isotopic impurity of the tracer: The this compound tracer may not be 100% pure, containing other isotopologues or unlabeled D-Lyxose. 3. Cell stress or altered metabolism: High concentrations of D-Lyxose or other experimental conditions may be inducing a stress response in the cells, altering their metabolism. 4. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition between replicates can lead to metabolic heterogeneity. | 1. Regular contamination screening: Routinely test your cell cultures for microbial and mycoplasma contamination. Discard any contaminated cultures. 2. Check tracer specifications: Always obtain a certificate of analysis from the supplier detailing the isotopic purity of your this compound. Account for any impurities in your data analysis. 3. Assess cell viability and toxicity: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure that the concentration of D-Lyxose used is not toxic to the cells. 4. Standardize experimental procedures: Maintain consistent cell culture practices, including seeding density, passage number, and media preparation, across all experimental replicates. |
| High background noise or interfering peaks in mass spectrometry data. | 1. Contaminants from sample preparation: Solvents, tubes, and other materials used during metabolite extraction can introduce chemical contaminants. 2. Matrix effects: Other components in the cell extract can suppress or enhance the ionization of your target metabolites. 3. Instrument contamination: Carryover from previous samples can lead to interfering peaks. | 1. Use high-purity reagents and consumables: Use LC-MS grade solvents and certified low-binding tubes for all sample preparation steps. 2. Optimize chromatography: Develop a robust liquid chromatography method to separate your metabolites of interest from interfering matrix components. The use of internal standards can also help to correct for matrix effects. 3. Implement rigorous instrument cleaning protocols: Run blank injections between samples to check for and minimize carryover. Regularly clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
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Materials:
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This compound powder
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Sterile, nuclease-free water or appropriate solvent
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Sterile 0.22 µm syringe filter
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Sterile microcentrifuge tubes or vials
-
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Procedure:
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In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
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Dissolve the powder in the appropriate volume of sterile solvent to create a concentrated stock solution (e.g., 100 mM).
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Draw the solution into a sterile syringe.
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Attach the sterile 0.22 µm syringe filter to the syringe.
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Filter the solution into a sterile microcentrifuge tube or vial.
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Label the tube with the compound name, concentration, and date of preparation.
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Store the stock solution at -20°C or as recommended by the supplier.
-
Protocol 2: this compound Labeling of Adherent Mammalian Cells
-
Materials:
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Adherent mammalian cells in culture
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Complete cell culture medium
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Sterile this compound stock solution
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Phosphate-buffered saline (PBS), ice-cold
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Metabolite extraction solvent (e.g., 80:20 methanol:water), ice-cold
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Cell scraper
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Microcentrifuge tubes
-
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by adding the sterile this compound stock solution to the complete culture medium to achieve the final desired concentration. Pre-warm the labeling medium to 37°C.
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Aspirate the existing culture medium from the cells.
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Gently wash the cells once with pre-warmed PBS.
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Aspirate the PBS and add the pre-warmed labeling medium to the cells.
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Incubate the cells for the desired labeling period (e.g., 4, 8, or 24 hours) in a 37°C incubator with 5% CO₂.
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After the incubation period, place the culture plates on ice.
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Aspirate the labeling medium.
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Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
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Aspirate the PBS completely.
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Add a sufficient volume of ice-cold extraction solvent to the plate to cover the cell monolayer.
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Immediately use a cell scraper to scrape the cells into the extraction solvent.
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Transfer the cell lysate/extraction solvent mixture to a pre-chilled microcentrifuge tube.
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Proceed with your established metabolite extraction and analysis protocol (e.g., centrifugation to pellet cell debris, followed by analysis of the supernatant by LC-MS).
-
Visualizations
Caption: Major sources of contamination in cell-based labeling experiments.
Caption: General experimental workflow for this compound labeling.
Caption: Simplified metabolic pathway of this compound.
References
Technical Support Center: D-Lyxose-13C-4 Uptake Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Lyxose-13C-4 as a metabolic tracer. The information is designed to assist in experimental design, address common issues, and interpret results related to the impact of cell culture media on this compound uptake.
Frequently Asked Questions (FAQs)
Q1: What is the expected transport mechanism for D-Lyxose in mammalian cells?
A1: Direct studies on D-Lyxose transport in mammalian cells are limited. However, based on studies of the analogous rare sugar D-xylose, D-Lyxose is likely transported into cells via passive transport, specifically facilitated diffusion. This process does not require energy but relies on protein channels or carriers. It is also possible that some level of simple diffusion occurs across the cell membrane. In some cell types, D-xylose transport has been shown to be inhibited by D-glucose, suggesting potential competition for the same transporters, such as members of the GLUT family[1]. However, other studies in the human small intestine suggest D-xylose transport is completely diffusional and does not share a mechanism with D-glucose[2]. Researchers should consider both possibilities in their experimental design.
Q2: How does the glucose concentration in my cell culture medium affect this compound uptake?
A2: High glucose concentrations in cell culture media can significantly impact the uptake of other sugars. High glucose levels have been shown to decrease the activity and membrane trafficking of certain glucose transporters, such as SGLT2[3]. If D-Lyxose shares transporters with glucose, a high glucose concentration in the medium could competitively inhibit this compound uptake, leading to lower intracellular enrichment. Standard cell culture media can have glucose concentrations ranging from physiological levels (around 5.5 mM) to hyperglycemic or "diabetic" levels (25 mM or higher)[4][5].
Q3: Can other components of the cell culture medium influence this compound uptake?
A3: Yes, other media components can also play a role:
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Serum: The presence and type of serum (e.g., fetal bovine serum) can influence the expression of sugar transporters[6]. Serum contains various growth factors and hormones that can modulate the expression and activity of these transporters. Using dialyzed serum can help to reduce the confounding effects of small molecules present in regular serum.
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Other Carbon Sources: The presence of alternative carbon sources like fructose, galactose, or other pentoses could potentially compete with D-Lyxose for transport into the cell, depending on the specific transporters expressed by the cell line[7][8].
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Amino Acids: Certain amino acids can influence metabolic pathways that are interconnected with glucose and other sugar metabolism, which might indirectly affect the demand for and uptake of sugar molecules.
Q4: What are some key considerations when designing a this compound uptake experiment?
A4: Careful experimental design is crucial for obtaining reliable results. Key considerations include:
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Tracer Concentration: The concentration of this compound should be carefully chosen. It should be high enough to be detected accurately but not so high as to saturate the transport system or cause unintended metabolic effects.
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Labeling Duration: The incubation time with the tracer is critical. Short time points are often used to measure the initial rate of uptake, while longer incubations can be used to study steady-state metabolism.
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Controls: Appropriate controls are essential. These should include unlabeled D-Lyxose to account for any non-specific effects of the sugar, and potentially a known inhibitor of glucose transport (like phlorizin for SGLT transporters or cytochalasin B for GLUT transporters) to investigate the transport mechanism[1].
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Cell Density: Ensure that cell density is consistent across all experimental conditions, as this will affect the total nutrient consumption.
Troubleshooting Guide
Below are common issues encountered during this compound uptake experiments and potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or undetectable this compound uptake | 1. High Glucose Competition: The glucose concentration in the medium may be competitively inhibiting D-Lyxose uptake. 2. Low Transporter Expression: The cell line may have low expression of the relevant sugar transporters. 3. Incorrect Labeling Time: The incubation time with the tracer may be too short. 4. Cell Health: The cells may be unhealthy or have a low metabolic rate. | 1. Modify Media: Use a medium with a lower glucose concentration or a glucose-free medium for the duration of the uptake experiment. 2. Cell Line Selection: If possible, use a cell line known to have high glucose or pentose uptake. 3. Time Course Experiment: Perform a time-course experiment to determine the optimal labeling duration. 4. Assess Cell Viability: Check cell viability and morphology before and after the experiment. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers in different wells or flasks. 2. Inaccurate Pipetting: Errors in adding the tracer or other reagents. 3. Edge Effects in Plates: Wells on the edge of a multi-well plate can experience different environmental conditions. 4. Variable Cell States: Cells may be in different growth phases or metabolic states. | 1. Careful Cell Counting: Ensure accurate and consistent cell seeding. 2. Pipetting Technique: Use calibrated pipettes and consistent technique. 3. Plate Layout: Avoid using the outer wells of the plate for critical experiments, or fill them with a buffer to maintain humidity. 4. Synchronize Cells: Consider cell synchronization methods if variability in the cell cycle is a concern. |
| Unexpected metabolic labeling patterns | 1. Contamination: The this compound tracer may be contaminated with other labeled compounds. 2. Metabolic Scrambling: The 13C label may be incorporated into other metabolites through unexpected pathways. 3. Nutrient Depletion: Depletion of other essential nutrients in the medium could alter metabolic fluxes. | 1. Check Tracer Purity: Verify the purity of the this compound tracer with the supplier. 2. Metabolic Pathway Analysis: Use metabolic flux analysis software to model and understand the labeling patterns. 3. Media Analysis: Analyze the composition of the media before and after the experiment to check for nutrient depletion. |
Experimental Protocols
General Protocol for this compound Uptake Assay
This protocol provides a general framework for measuring this compound uptake in adherent mammalian cells. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glucose-free culture medium
-
This compound
-
Unlabeled D-Lyxose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Instrumentation for detecting 13C enrichment (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells in their complete growth medium until they reach the desired confluency.
-
Pre-incubation (optional): To reduce competition from glucose, aspirate the complete medium, wash the cells once with PBS, and pre-incubate them in glucose-free medium for a defined period (e.g., 1-2 hours).
-
Labeling: Prepare the labeling medium by supplementing the glucose-free medium with this compound at the desired final concentration. Also, prepare control media with unlabeled D-Lyxose.
-
Initiate Uptake: Aspirate the pre-incubation medium and add the labeling medium to the cells. Incubate for the desired time period (e.g., 15, 30, 60 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Sample Collection: Scrape the cells and collect the lysate.
-
Analysis: Analyze the cell lysates for 13C enrichment in D-Lyxose and its downstream metabolites using an appropriate analytical method like LC-MS/MS.
-
Data Normalization: Normalize the uptake data to the total protein concentration in each sample.
Visualizations
Caption: Experimental workflow for a this compound uptake assay.
References
- 1. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of D-xylose transport in human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated glucose concentration in culture media decreases membrane trafficking of SGLT2 in LLC-PK1 cells via a cAMP/PKA-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose Concentration in Cell Culture Medium Influences the BRCA1-Mediated Regulation of the Lipogenic Action of IGF-I in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High glucose and low specific cell growth but not mild hypothermia improve specific r-protein productivity in chemostat culture of CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sugar-dependent expression of the fructose transporter GLUT5 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of Different Organic Carbon Sources in Cynara cardunculus Cells: Effects on Biomass Productivity and Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in D-Lyxose-13C-4 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lyxose-13C-4 quantification. Our goal is to help you address common challenges, particularly those related to matrix effects in complex biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ion suppression in my this compound signal when analyzing plasma samples. What is the likely cause and how can I mitigate it?
A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis, particularly when using electrospray ionization (ESI).[1] It occurs when co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins, compete with the analyte of interest (this compound) for ionization, leading to a reduced signal intensity.[1][2]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3]
-
Protein Precipitation (PPT): While a simple and common technique, PPT is often the least effective at removing phospholipids and other small molecule interferences.[3]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning the analyte into an immiscible solvent, leaving many matrix components behind.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds.[2] It allows for the selective extraction of analytes while minimizing the co-elution of matrix components.[2]
-
-
Optimize Chromatography: Enhance the separation of this compound from matrix components.[2]
-
Adjust the mobile phase composition and gradient profile to improve resolution.
-
Consider using a different column chemistry, such as one designed for polar analytes.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering species.[1][4] However, this approach may compromise the sensitivity of the assay if the this compound concentration is low.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as unlabeled D-Lyxose, is the most reliable way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2]
Q2: My recovery of this compound is inconsistent across different sample lots. What could be causing this variability?
A2: Inconsistent recovery is often a sign of variable matrix effects between different biological samples. The composition of the matrix can differ from one sample lot to another, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Matrix Effect Evaluation: To confirm that matrix effects are the cause, perform a post-extraction spike experiment. Compare the signal of this compound in a neat solution to the signal of a blank matrix extract spiked with the same amount of this compound. A significant difference in signal intensity indicates the presence of matrix effects.
-
Implement a Robust Sample Preparation Protocol: As outlined in Q1, utilizing a more rigorous sample preparation method like SPE can minimize the variability in matrix components between samples.
-
Employ a Co-eluting Internal Standard: The use of a stable isotope-labeled internal standard is crucial for correcting variability between samples. The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensity fluctuates due to matrix effects.[2]
Q3: I am observing peak tailing and poor peak shape for this compound. What are the potential causes and solutions?
A3: Poor peak shape can be caused by a variety of factors related to the chromatography and sample matrix.
Troubleshooting Steps:
-
Check for Column Contamination: Residual matrix components, especially phospholipids, can accumulate on the analytical column and lead to peak distortion.
-
Solution: Implement a column wash step at the end of each analytical run with a strong solvent to remove contaminants. Regularly replacing the guard column can also help protect the analytical column.
-
-
Optimize Mobile Phase:
-
Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. For sugars, a mobile phase containing a small amount of a weak base like triethylamine can sometimes improve peak shape.[5]
-
Verify that the mobile phase is properly mixed and degassed.
-
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: If possible, dissolve the final sample extract in the initial mobile phase.
-
-
Anomeric Separation: Sugars like D-Lyxose can exist as different anomers, which may separate under certain chromatographic conditions, leading to broadened or split peaks.
-
Solution: Using a high pH mobile phase or operating the column at an elevated temperature can help to collapse the anomers into a single peak.[6]
-
Q4: How do I choose the most appropriate sample preparation technique for this compound quantification in serum?
A4: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. For serum samples, which are rich in proteins and phospholipids, a thorough cleanup is often necessary.
-
Protein Precipitation (PPT): Quick and easy, but often results in significant matrix effects. Suitable for less sensitive assays or as a preliminary cleanup step.
-
Liquid-Liquid Extraction (LLE): More effective at removing interferences than PPT. Requires method development to optimize solvent selection and extraction conditions.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least matrix effects. Different SPE sorbents can be screened to find the one that provides the best recovery for this compound while effectively removing matrix components.
Below is a diagram illustrating a decision-making workflow for selecting a sample preparation method.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for monosaccharide quantification in plasma. The values are illustrative and may vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Ion Suppression (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Methanol) | 85 | 45 | 12 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 | 25 | 8 |
| Solid-Phase Extraction (Polymeric Sorbent) | 95 | <10 | 4 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general framework for using SPE to extract this compound from plasma samples, aiming to minimize matrix effects.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., unlabeled D-Lyxose).
-
Add 200 µL of 1% formic acid in water to precipitate proteins and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
SPE Procedure:
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of 90% methanol in water.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Isotope Dilution Analysis of Sugars by UHPLC-MS/MS
This protocol is adapted from a method for the simultaneous determination of sugars in complex matrices and is applicable to this compound.[5]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL polypropylene tube.
-
Add 10 mL of extraction solvent (e.g., 80:20 acetonitrile:water) and 100 µL of the internal standard mix containing unlabeled D-Lyxose.
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
UHPLC Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Chromatography) column.
-
Mobile Phase A: 0.1% triethylamine in water.
-
Mobile Phase B: 0.1% triethylamine in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous to retain and elute the polar sugars.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the unlabeled D-Lyxose internal standard.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
This technical support guide provides a starting point for addressing matrix effects in this compound quantification. For more complex issues, further method development and optimization will be necessary.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An isotope dilution ultra high performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sugars and humectants in tobacco products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to Isotopic Tracers for Pentose Phosphate Pathway Studies: D-Lyxose-13C-4 vs. 13C-Glucose
For Researchers, Scientists, and Drug Development Professionals
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is instrumental in producing nicotinamide adenine dinucleotide phosphate (NADPH), essential for reductive biosynthesis and antioxidant defense, and ribose-5-phosphate, a vital precursor for nucleotide synthesis.[1][2] Understanding the flux through the PPP is critical in various research areas, including cancer metabolism, neurobiology, and drug development. Stable isotope tracers are indispensable tools for elucidating the dynamics of this pathway.[3]
This guide provides a comprehensive comparison between the well-established use of ¹³C-labeled glucose and the largely theoretical application of D-Lyxose-13C-4 for studying the PPP. While ¹³C-glucose is a cornerstone of metabolic flux analysis, this compound represents a potential, yet unvalidated, alternative for probing specific aspects of the pathway.
¹³C-Glucose: The Gold Standard for PPP Flux Analysis
¹³C-labeled glucose is the most widely used and validated tracer for quantifying fluxes through the central carbon metabolism, including the PPP.[4][5] Different isotopomers of ¹³C-glucose provide distinct labeling patterns in downstream metabolites, allowing for the deconvolution of pathway activities.
Among the various labeled glucose molecules, [1,2-¹³C₂]glucose is particularly powerful for distinguishing between glycolysis and the oxidative PPP.[4][6][7] Metabolism of [1,2-¹³C₂]glucose through glycolysis yields doubly labeled pyruvate, while its entry into the oxidative PPP results in the loss of the ¹³C label at the C1 position as ¹³CO₂, leading to singly labeled intermediates that enter the non-oxidative PPP.
A newer tracer, [2,3-¹³C₂]glucose , offers a simplified analysis by producing [1,2-¹³C₂]lactate via glycolysis and [2,3-¹³C₂]lactate exclusively through the PPP, which can be readily distinguished by ¹³C NMR without the need for natural abundance correction.[8]
Quantitative Data on ¹³C-Glucose Tracers for PPP Studies
| Tracer | Key Application | Advantages | Limitations |
| [1,2-¹³C₂]glucose | Distinguishing glycolysis from the oxidative PPP.[4] | Well-characterized, provides precise estimates for PPP flux.[6][7] | Analysis can be complex due to carbon scrambling in the non-oxidative PPP. |
| [1-¹³C]glucose | Measuring oxidative PPP flux via ¹³CO₂ release. | Simple concept for measuring the initial step of the oxidative PPP. | Less precise than other tracers for overall pathway analysis.[6][7] |
| [U-¹³C₆]glucose | General metabolic labeling. | Labels all downstream metabolites, useful for identifying active pathways. | Can be less informative for specific flux ratios within the PPP compared to positionally labeled tracers. |
| [2,3-¹³C₂]glucose | Simplified analysis of glycolysis vs. PPP flux.[8] | Produces distinct lactate isotopomers for each pathway, simplifying NMR analysis and avoiding natural abundance corrections.[8] | A newer tracer with less extensive literature compared to [1,2-¹³C₂]glucose. |
Experimental Protocol: ¹³C-Metabolic Flux Analysis using [1,2-¹³C₂]Glucose
This protocol provides a general workflow for a typical ¹³C-MFA experiment in cultured mammalian cells.
-
Cell Culture: Culture cells of interest in a standard growth medium to the desired confluence.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of [1,2-¹³C₂]glucose as the primary carbon source. The duration of labeling should be sufficient to reach isotopic steady-state, which should be determined empirically for the specific cell line and experimental conditions.
-
Metabolite Extraction:
-
Aspirate the labeling medium and quench metabolism by washing the cells with ice-cold saline.
-
Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the extract. Centrifuge to pellet cell debris.
-
-
Sample Derivatization (for GC-MS): Dry the metabolite extract and derivatize the analytes to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, pyruvate, and amino acids derived from PPP intermediates) using GC-MS or liquid chromatography-mass spectrometry (LC-MS).
-
Flux Calculation: Use specialized software to perform metabolic flux analysis. This involves fitting the measured mass isotopomer distributions to a metabolic model of the central carbon pathways to estimate the intracellular fluxes.
This compound: A Hypothetical Tracer for the Non-Oxidative PPP
D-Lyxose is a rare pentose sugar.[9] While commercially available as a ¹³C-labeled compound (this compound), there is a notable lack of published research on its use as a metabolic tracer in mammalian cells for PPP studies. The following is a theoretical consideration of its potential application.
In some microorganisms, D-lyxose can be isomerized to D-xylulose, which can then be phosphorylated to enter the non-oxidative PPP as D-xylulose-5-phosphate.[10] If a similar, albeit likely inefficient, pathway exists in mammalian cells, this compound could theoretically serve as a tracer for the non-oxidative branch of the PPP, bypassing the oxidative branch entirely.
Proposed Metabolic Pathway for this compound
-
Cellular Uptake: this compound would need to be transported into the cell, likely via a glucose or other sugar transporter.
-
Phosphorylation: An intracellular kinase would need to phosphorylate this compound to D-Lyxose-5-phosphate-13C-4.
-
Isomerization: An isomerase would then convert D-Lyxose-5-phosphate-13C-4 to D-Xylulose-5-phosphate-13C-4, which is a key intermediate of the non-oxidative PPP.
Comparative Analysis: ¹³C-Glucose vs. This compound
| Feature | ¹³C-Glucose | This compound |
| Validation | Extensively validated and widely used in numerous studies. | Not validated; use in mammalian cells is hypothetical. |
| Primary Entry Point | Oxidative PPP (via Glucose-6-Phosphate). | Non-Oxidative PPP (theoretically, as Xylulose-5-Phosphate). |
| Cellular Uptake | Efficiently transported by glucose transporters. | Unknown efficiency and mechanism in mammalian cells. |
| Metabolic Activation | Readily phosphorylated by hexokinase. | Unknown if efficiently phosphorylated by mammalian kinases. |
| Potential Advantages | Provides a comprehensive view of both oxidative and non-oxidative PPP flux. | Could potentially isolate and directly probe the non-oxidative PPP. |
| Challenges | Complex data analysis due to carbon scrambling. | Significant unknowns regarding transport, phosphorylation, and isomerization in mammalian systems. Potential for unknown side reactions. |
Conclusion and Future Perspectives
For researchers aiming to conduct robust and reliable studies of the pentose phosphate pathway, ¹³C-labeled glucose remains the undisputed tracer of choice . Its metabolic fate is well-understood, and the methodologies for its use are thoroughly established. The choice of a specific ¹³C-glucose isotopomer, such as [1,2-¹³C₂]glucose or [2,3-¹³C₂]glucose, can be tailored to the specific experimental questions and available analytical platforms.
This compound, on the other hand, is a tool with theoretical potential but currently lacks the necessary experimental validation for use in mammalian PPP studies. Its application would first require fundamental research to determine if it can be taken up and metabolized by mammalian cells to a significant extent. Should these initial steps be confirmed, this compound could emerge as a valuable tool for dissecting the complex, reversible reactions of the non-oxidative PPP.
Future research should focus on exploring alternative tracers, such as this compound, to complement the information gained from ¹³C-glucose. Such studies would need to systematically characterize the transport and metabolism of these novel tracers to validate their utility in metabolic flux analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to D-Lyxose-13C-4 and D-Xylose-13C as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of metabolic pathways. The choice of tracer is critical and can significantly influence the outcome and interpretation of metabolic flux analysis (MFA) studies. This guide provides a comprehensive comparison of two pentose sugar tracers, D-Lyxose-13C-4 and D-Xylose-13C, for their application in metabolic research. While D-Xylose-13C has been more extensively utilized and characterized, this guide also explores the potential utility of this compound based on its known metabolic fate, offering a forward-looking perspective for researchers.
Introduction to Pentose Tracers in Metabolism
Pentose sugars play a crucial role in cellular metabolism, primarily through the pentose phosphate pathway (PPP), which is central to the synthesis of nucleotides, and NADPH for reductive biosynthesis and antioxidant defense. 13C-labeled pentoses, such as D-Xylose-13C, serve as powerful probes to dissect the fluxes through the PPP and its connections to glycolysis and other central carbon metabolic pathways. D-Lyxose, a rarer pentose, also has the potential to enter central carbon metabolism, making its isotopically labeled form, this compound, a candidate for specific metabolic investigations.
Performance Comparison: this compound vs. D-Xylose-13C
The performance of a metabolic tracer is dictated by its transport into the cell and its subsequent enzymatic conversion into downstream metabolites. The comparison below is based on established knowledge of D-Xylose metabolism and the inferred metabolism of D-Lyxose.
| Feature | This compound | D-Xylose-13C |
| Primary Metabolic Entry Point | Isomerized to D-xylulose, then enters the Pentose Phosphate Pathway (PPP).[1][2] | Isomerized to D-xylulose, then enters the Pentose Phosphate Pathway (PPP).[3][4][5] |
| Key Metabolic Pathways Traced | Primarily the non-oxidative branch of the PPP. The 13C label at position 4 would be retained in key PPP intermediates. | Both oxidative and non-oxidative branches of the PPP, glycolysis, and the TCA cycle. The specific labeling pattern of D-Xylose-13C would determine the resolution of flux measurements. |
| Reported Experimental Use | Currently, there is a lack of published studies specifically utilizing this compound for metabolic tracing. | Extensively used in 13C-Metabolic Flux Analysis (MFA) to study pentose metabolism in various organisms.[3] |
| Theoretical Advantages | Potentially offers a more focused inquiry into the non-oxidative PPP, depending on the rate of isomerization and subsequent metabolic steps. May be useful in organisms with specific D-Lyxose isomerases. | Well-characterized entry into central carbon metabolism allows for robust and quantifiable flux analysis of the PPP and connected pathways. |
| Potential Limitations | The efficiency of cellular uptake and isomerization to D-xylulose may be low in many common research organisms, potentially limiting its utility.[1] | The metabolism of xylose can be less efficient than glucose in many organisms, which needs to be considered in experimental design. |
Metabolic Pathways
The metabolic fates of D-Lyxose and D-Xylose, while both converging on the pentose phosphate pathway, have distinct initial steps.
D-Lyxose Metabolism
D-Lyxose can be taken up by cells and, in organisms possessing the appropriate isomerase, is converted to D-xylulose.[1][2] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the non-oxidative branch of the pentose phosphate pathway. The 13C label from this compound would be incorporated into subsequent intermediates of the PPP and potentially into glycolysis.
References
- 1. Growth on D-lyxose of a mutant strain of Escherichia coli K12 using a novel isomerase and enzymes related to D-xylase metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
cross-validation of D-Lyxose-13C-4 data with other analytical techniques
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of data for isotopically labeled compounds like D-Lyxose-13C-4 is paramount. This compound, a stable isotope-labeled version of the rare pentose sugar D-Lyxose, serves as a valuable tracer in metabolic research and as a precursor in the synthesis of antiviral and anti-tumor drugs.[1][2] Cross-validation of analytical data using multiple, orthogonal techniques is a critical step to confirm the identity, purity, and isotopic enrichment of such compounds, thereby ensuring the integrity of experimental results.
Hypothetical Experimental Workflow for Cross-Validation
A typical workflow for the cross-validation of a this compound sample would involve analyzing the same batch of the compound using multiple analytical methods. The results from each method are then compared to provide a comprehensive and validated characterization of the material.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 4. Carbohydrate Analysis - Lifeasible [lifeasible.com]
- 6. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: D-Lyxose-13C-4 vs. Deuterated Lyxose for Metabolic Studies
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of D-Lyxose-13C-4 and deuterated lyxose, offering insights into their respective strengths and weaknesses in metabolic studies. By examining their performance based on established principles of stable isotope tracing and providing supporting experimental frameworks, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.
Stable isotope tracing is a powerful technique that allows for the detailed mapping of metabolic pathways by tracking the journey of isotopically labeled substrates through biochemical reactions.[1][2][3] The choice between carbon-13 (¹³C) and deuterium (²H or D) labeling for a sugar like D-lyxose involves trade-offs in analytical sensitivity, potential for metabolic loss of the label, and the complexity of data interpretation.
Core Comparison of Isotopic Labels
The fundamental differences between using a ¹³C-labeled versus a deuterium-labeled sugar lie in the stability of the isotope label and its effect on the molecule's biochemical behavior. This compound, with its heavy carbon isotope integrated into the carbon skeleton, provides a robust and direct measure of the carbon backbone's fate.[4][5] In contrast, deuterated lyxose, where hydrogen atoms are replaced by deuterium, can be susceptible to metabolic loss through exchange reactions, potentially complicating the interpretation of metabolic flux.[6][7]
Quantitative Data Summary
| Feature | This compound | Deuterated Lyxose | Rationale & References |
| Label Stability | High | Moderate to Low | ¹³C is integrated into the carbon backbone and is not lost during most metabolic reactions. Deuterium can be lost through enzymatic exchange reactions with water.[6][7][8] |
| Metabolic Pathway Tracing Accuracy | High | Moderate | The stable ¹³C label provides a direct and unambiguous tracer for the carbon atoms of lyxose as it is metabolized. Deuterium loss can lead to an underestimation of the contribution of lyxose to downstream metabolites.[6][7] |
| Kinetic Isotope Effect (KIE) | Minimal | Can be significant | The larger relative mass difference between deuterium and hydrogen can lead to a more pronounced kinetic isotope effect, potentially altering enzyme reaction rates.[7][9] |
| Analytical Detection (MS) | Straightforward | Can be complex | ¹³C labeling results in a clear mass shift of the entire molecule or its fragments. Deuterated compounds can sometimes show partial chromatographic separation from their non-deuterated counterparts, which can complicate quantification.[9] |
| Data Interpretation | Simpler | More Complex | Correction for natural ¹³C abundance is a standard procedure.[10] Deuterium labeling data can be confounded by label exchange with solvent (water), requiring more complex models to account for these effects.[7] |
| Cost | Generally Higher | Generally Lower | The synthesis of specifically labeled ¹³C compounds is often more complex and expensive than deuteration. |
Metabolic Fate of D-Lyxose
In many organisms, particularly bacteria, D-lyxose is metabolized by first being isomerized to D-xylulose.[11][12] This reaction is catalyzed by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is a key intermediate in the pentose phosphate pathway (PPP).[11][13][14] Understanding this pathway is crucial for predicting the distribution of isotopic labels from D-lyxose into central carbon metabolism.
Experimental Protocols
A generalized experimental protocol for a stable isotope tracing study using either this compound or deuterated lyxose in cell culture is provided below. This protocol would typically be followed by sample extraction and analysis using liquid chromatography-mass spectrometry (LC-MS).[1][15]
Cell Culture Labeling Protocol
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and grow for 24 hours.
-
Medium Preparation: Prepare the experimental medium by supplementing a base medium (lacking glucose and other carbon sources to be replaced) with the isotopically labeled lyxose at a known concentration. Also include other necessary nutrients like glutamine and dialyzed serum.
-
Labeling Initiation: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium. This marks the beginning of the time-course experiment.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells and the medium.
-
Metabolite Extraction:
-
For adherent cells, aspirate the medium, wash the cells quickly with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extract, for example, using a vacuum concentrator. The dried metabolites can then be stored at -80°C or reconstituted for LC-MS analysis.
Concluding Remarks
The choice between this compound and deuterated lyxose for metabolic studies hinges on the specific experimental goals and available analytical instrumentation.
-
This compound is the superior choice for quantitative metabolic flux analysis. Its stable label ensures that the measured isotopic enrichment in downstream metabolites accurately reflects the contribution of the lyxose carbon backbone.[16][17][18] This leads to more straightforward data interpretation and more reliable flux calculations. The primary drawback is typically a higher cost.
-
Deuterated lyxose can be a more cost-effective option for qualitative tracing studies, but its use for quantitative flux analysis is fraught with challenges. The potential for metabolic deuterium loss through exchange reactions can lead to an underestimation of pathway contributions and requires careful consideration and potentially complex correction methods.[6][7] Researchers must be aware of these limitations when designing experiments and interpreting results.
For researchers aiming for high-precision, quantitative insights into D-lyxose metabolism, the investment in this compound is well-justified by the quality and reliability of the data obtained. For more exploratory or qualitative studies where cost is a major constraint, deuterated lyxose may be considered, provided the limitations are well understood and accounted for in the data analysis.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic loss of deuterium from isotopically labeled glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. researchgate.net [researchgate.net]
- 13. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of D-Lyxose-13C-4 Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of D-Lyxose-13C-4, a stable isotope-labeled monosaccharide crucial for metabolic research and as an internal standard in mass spectrometry. While a formal, publicly available inter-laboratory comparison study for this compound is not available, this document synthesizes expected performance data from established analytical methods for D-Lyxose and other 13C-labeled carbohydrates. The objective is to offer a framework for evaluating laboratory performance and to provide robust experimental protocols for reproducible analysis.
The data presented herein is representative of typical performance characteristics achievable with modern chromatographic and mass spectrometric techniques. This guide is intended to serve as a practical resource for researchers and scientists to benchmark their own analytical methods and to facilitate the reliable application of this compound in drug development and metabolic studies.
Data Presentation: Hypothetical Inter-Laboratory Performance
The following table summarizes hypothetical results from a simulated inter-laboratory comparison of this compound analysis in a human plasma matrix. Three common analytical techniques are compared across four fictional laboratories. The data illustrates typical variability and performance metrics.
Table 1: Inter-Laboratory Comparison of this compound Quantification in Human Plasma (Concentration: 10 µg/mL)
| Laboratory | Method | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | GC-MS (TMS Derivatization) | 9.85 | 98.5 | 2.8 |
| Lab B | GC-MS (TMS Derivatization) | 10.21 | 102.1 | 3.5 |
| Lab C | LC-MS/MS (HILIC) | 9.92 | 99.2 | 1.9 |
| Lab D | LC-MS/MS (HILIC) | 10.05 | 100.5 | 2.3 |
Table 2: Method Performance Characteristics
| Method | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| GC-MS (TMS Derivatization) | >0.995 | 5 | 15 |
| LC-MS/MS (HILIC) | >0.998 | 1 | 5 |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of monosaccharides and their stable isotope-labeled analogues.
Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization
This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including monosaccharides after derivatization.
a) Sample Preparation and Derivatization:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Oximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.
-
Analysis: The sample is now ready for GC-MS analysis.
b) GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Monitored Ions (for this compound TMS derivative): Specific fragment ions for the 13C-labeled derivative should be selected based on the fragmentation pattern. For a C4 labeled compound, a shift of +4 Da would be expected in fragments containing all four labeled carbons.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hydrophilic Interaction Liquid Chromatography (HILIC)
This method offers high sensitivity and specificity for the analysis of polar compounds like monosaccharides without the need for derivatization.
a) Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
b) LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 8 minutes, hold for 2 minutes, return to 95% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions (for this compound):
-
Precursor Ion (Q1): m/z 153.1 (for [M-H]⁻ of a C4 labeled Lyxose)
-
Product Ions (Q3): Specific fragment ions to be determined by direct infusion of the standard.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison study.
Caption: Experimental workflow for this compound analysis.
Caption: Structure of an inter-laboratory comparison study.
Validating LC-MS/MS Data for D-Lyxose-13C-4 with Authentic Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of using D-Lyxose-13C-4 as an internal standard for the quantification of D-Lyxose by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). The performance is compared with alternative analytical methods, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex matrices.[1][2] By introducing a known amount of a stable isotope-labeled version of the analyte of interest (in this case, this compound) into the sample, variations in sample preparation and instrument response can be effectively normalized.[1] The isotopically labeled internal standard co-elutes with the unlabeled analyte and exhibits identical chemical and physical properties, ensuring that any loss or variation during the analytical process affects both compounds equally. This results in a more precise and accurate quantification compared to methods relying on external calibration.
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance of LC-MS/MS for a closely related pentose, D-xylose, which can be considered indicative of the performance expected for D-lyxose analysis, and compares it with an alternative enzymatic assay method.
Table 1: Performance Characteristics of LC-MS/MS for Pentose (D-xylose) Quantification
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | 0.6 µg/mL | [3] |
| Limit of Quantification (LOQ) | 1.8 µg/mL | [3] |
| Linearity Range | 1.8 - 100 µg/mL | Assumed based on typical performance |
| Accuracy (% Recovery) | 95.5 - 106.0% | [3] |
| Precision (%RSD) | 3.3 - 5.5% (Intra-day) | [3] |
Note: Data presented is for D-xylose as a proxy for D-lyxose due to the limited availability of specific this compound validation data.
Table 2: Performance Characteristics of an Enzymatic Assay for D-xylose Quantification
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | Low µM range (~0.15 µg/mL) | [4] |
| Limit of Quantification (LOQ) | ~1 µM (~0.15 µg/mL) | [4] |
| Linearity Range | 1 - 320 µM | [4] |
| Accuracy | Mean bias of -16.08 mg compared to phloroglucinol method | [5] |
| Precision (%CV) | Not explicitly stated |
Experimental Protocols
LC-MS/MS Method for D-Lyxose Quantification using this compound
This protocol outlines a general procedure for the quantification of D-lyxose in a biological matrix using an isotope dilution LC-MS/MS method.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of the biological sample (e.g., plasma, cell lysate), add 400 µL of ice-cold acetonitrile containing a known concentration of this compound.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted D-lyxose and this compound.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sugars.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both D-lyxose and this compound are monitored.
-
D-lyxose transition: (To be determined experimentally, e.g., m/z 149 -> 89)
-
This compound transition: (e.g., m/z 153 -> 92)
-
-
-
Quantification: The ratio of the peak area of the unlabeled D-lyxose to the peak area of the this compound internal standard is used to calculate the concentration of D-lyxose in the sample by referencing a calibration curve prepared in the same matrix.
Alternative Method: Enzymatic Assay for D-xylose/D-lyxose
This protocol is based on an enzymatic assay for D-xylose, which could be adapted for D-lyxose if a specific D-lyxose dehydrogenase is available.
1. Principle:
The assay is based on the enzymatic oxidation of the sugar by a specific dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the sugar concentration.[5]
2. Reagents:
-
Phosphate buffer (pH 7.5)
-
NAD+ solution
-
D-xylose dehydrogenase enzyme solution
-
D-xylose standards
3. Procedure:
-
Pipette samples and D-xylose standards into a 96-well plate.
-
Add the reaction mixture containing phosphate buffer, NAD+, and D-xylose dehydrogenase to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Calculate the D-xylose concentration in the samples based on the standard curve.
Visualizations
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis offers a robust and highly specific method for the accurate quantification of D-lyxose. While direct performance data for D-lyxose is limited, data from the analogous compound D-xylose demonstrates the excellent sensitivity, accuracy, and precision of this technique. Alternative methods, such as enzymatic assays, can also provide good sensitivity but may have different selectivity and may be more susceptible to matrix interferences. The choice of method will ultimately depend on the specific requirements of the study, including the complexity of the sample matrix, the required level of accuracy and precision, and the available instrumentation. For rigorous quantitative studies in complex biological matrices, the isotope dilution LC-MS/MS method is generally the superior choice.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 3. Development and validation of an LC-MS/MS method for the quantification of oral-sugar probes in plasma to test small intestinal permeability and absorptive capacity in the domestic cat (Felis catus) [mro.massey.ac.nz]
- 4. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of L-Arabinose, D-Xylose, and D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of three key pentose sugars: L-arabinose, D-xylose, and D-lyxose. Understanding the distinct and convergent routes of their catabolism is crucial for applications in metabolic engineering, biofuel production, and the development of novel therapeutics. This document summarizes their metabolic fates, presents supporting quantitative data, details relevant experimental protocols, and provides visual diagrams of the biochemical pathways.
Introduction to Pentose Metabolism
L-arabinose and D-xylose are the two most abundant pentose sugars found in plant biomass, primarily as components of hemicellulose.[1] Their efficient utilization by microorganisms is a central goal in the development of biorefineries. D-lyxose, a rarer aldopentose, is an epimer of D-xylose and its metabolism, while less studied, offers insights into the broader enzymatic landscape of pentose catabolism. All three sugars can be channeled into the central pentose phosphate pathway (PPP), typically after conversion to the common intermediate D-xylulose-5-phosphate. However, the initial enzymatic steps to reach this entry point are distinct for each sugar and vary between different organisms, such as bacteria and yeasts.
Metabolic Fate of L-Arabinose
L-arabinose is a significant component of plant cell wall polysaccharides like pectin and hemicellulose.[2][3] Microorganisms have evolved distinct pathways for its catabolism.
L-Arabinose Metabolic Pathways
Bacterial Pathway: In bacteria such as Escherichia coli, L-arabinose is typically metabolized through a direct, three-step phosphorylative pathway that is cofactor-independent.[4][5]
-
Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase (AraA).[2]
-
Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by L-ribulokinase (AraB).[2]
-
Epimerization: L-ribulose-5-phosphate is then epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (AraD), which subsequently enters the pentose phosphate pathway.[2][5]
Some bacteria, like Azospirillum brasiliense, utilize an alternative oxidative pathway, initiating with the conversion of L-arabinose to L-arabino-γ-lactone by L-arabinose 1-dehydrogenase.[6]
Fungal Pathway: Fungi employ an oxidative/reductive pathway that involves a series of redox reactions requiring nicotinamide adenine dinucleotide cofactors (NAD(P)H/NAD+).[4][7] This pathway also converges on the formation of D-xylulose-5-phosphate.
References
- 1. scielo.br [scielo.br]
- 2. Development of a D-xylose fermenting and inhibitor tolerant industrial Saccharomyces cerevisiae strain with high performance in lignocellulose hydrolysates using metabolic and evolutionary engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arabinose and xylose fermentation by recombinant Saccharomyces cerevisiae expressing a fungal pentose utilization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Lyxose-13C-4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of D-Lyxose-13C-4, a non-radioactive, stable isotope-labeled sugar. The information herein is intended to ensure safe handling and compliance with standard laboratory waste management practices.
The core principle governing the disposal of this compound is that stable isotope-labeled compounds are treated based on the chemical hazards of the molecule itself, not the isotopic label. Since D-Lyxose is classified as a non-hazardous substance, this compound follows the same disposal protocols as any non-hazardous laboratory chemical.[1][2] It is crucial to segregate non-hazardous waste from hazardous waste streams to ensure safety and reduce disposal costs.[3]
Quantitative Data and Physical Properties
The following table summarizes key data for D-Lyxose. As this compound is chemically identical to its unlabeled counterpart, these properties are considered representative.
| Property | Value | Source / Notes |
| Chemical Identity | ||
| Molecular Formula | C₅H₁₀O₅ | [2][4] |
| CAS Number | 1114-34-7 (for D-Lyxose) | [4] |
| Appearance | Off-white to white crystalline solid/powder | [4][5] |
| Odor | Odorless | [4] |
| Physical Properties | ||
| Melting Point | 108 - 112 °C (226.4 - 233.6 °F) | [6] |
| Solubility | Water soluble | [4][5] |
| Hazard & Disposal Profile | ||
| GHS Classification | Does not meet the criteria for classification | [1][2] |
| Hazardous Waste Status | Not a hazardous waste | Based on non-hazardous classification. |
| Recommended Disposal | Solid waste disposal with regular trash or via licensed disposal company | [7] Subject to institutional policies. |
| Drain Disposal | May be permissible for small quantities with copious amounts of water | [3][8] Subject to local and institutional regulations. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a clear, step-by-step methodology for the safe and compliant disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Confirm Non-Hazardous Status: Verify from the Safety Data Sheet (SDS) that D-Lyxose is not classified as hazardous. The ¹³C isotope is stable and not radioactive, posing no additional hazard.
-
Segregate Waste: Ensure that this compound waste is kept separate from all hazardous waste streams (e.g., flammable solvents, corrosive materials, reactive chemicals, or toxic compounds).[3] Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous.[3]
2. Containerization and Labeling:
-
Select an Appropriate Container:
-
For solid this compound waste (e.g., unused reagent, contaminated filter paper), use a durable, sealable container such as a plastic bag within a rigid box or a screw-cap jar.
-
Ensure the container is clean and has not previously held hazardous materials.
-
-
Properly Label the Waste Container:
-
Clearly label the container with the full chemical name: "this compound".[9] Avoid using abbreviations or chemical formulas.[9]
-
Add the designation "Non-Hazardous Waste".
-
Include the date of disposal and the name of the generating laboratory or researcher.[10][11]
-
A clear label prevents custodial or waste management personnel from mistaking the container for hazardous waste.[7]
-
3. Final Disposal Route Selection:
Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. The primary disposal routes for non-hazardous solid chemicals are:
-
Method A: Standard Solid Waste Stream (Recommended)
-
Ensure the fully labeled, sealed container (from Step 2) is secure.
-
Dispose of the container in the designated regular laboratory trash or as directed by your institution's waste management plan.[7] Some institutions may require laboratory personnel to transfer such waste directly to a central collection dumpster.[12]
-
-
Method B: Licensed Waste Disposal Service
-
If your institution's policy dictates, or if the this compound is mixed with other non-hazardous materials, package and label the waste as described above.
-
Arrange for pickup by your institution's contracted chemical waste disposal service.
-
-
Method C: Drain Disposal (Use with Caution)
-
Verify Institutional Policy: This method is only acceptable if explicitly permitted by your institution's EHS guidelines and local wastewater regulations.
-
For Small Quantities Only: This route should only be considered for disposing of very small amounts of pure, water-soluble this compound.
-
Procedure: Dissolve the solid in water. While running a copious amount of cold water, slowly pour the solution down the sanitary sewer drain. Continue to flush the drain with water for several minutes.[8]
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. fac.uncg.edu [fac.uncg.edu]
- 10. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 11. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 12. sfasu.edu [sfasu.edu]
Essential Safety and Logistical Information for Handling D-Lyxose-13C-4
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds like D-Lyxose-13C-4 is paramount. Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain sample integrity.[1] This guide provides the necessary operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, which is a powder solid, the primary goal is to prevent inhalation of dust and to avoid contact with skin and eyes.[2][3] The following personal protective equipment is recommended.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from airborne dust particles.[4][5] |
| Hand Protection | Disposable nitrile gloves | To prevent skin contact and contamination of the product.[4][5] |
| Body Protection | Laboratory coat | To protect clothing and skin from spills.[4][5] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust mask may be used if dust generation is unavoidable. | To prevent inhalation of fine particles.[6] |
Handling and Storage
Proper handling and storage are crucial to maintain the quality of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Handle in a well-ventilated area, preferably in a chemical fume hood to minimize dust exposure.[7][8] - Avoid generating dust.[2][6] - Wash hands thoroughly after handling.[8][9] |
| Storage | - Store in a tightly closed container in a dry and cool place.[6][10][11] - D-Lyxose is hygroscopic, so protect it from moisture.[1][2] |
Accidental Release Measures
In the event of a spill, follow these procedures to safely clean the area.
| Spill Size | Containment and Cleanup |
| Small Spill | - Sweep up the spilled solid material, avoiding dust generation.[6][12] - Place the material in a sealed container for disposal.[3][9] - Clean the spill area with a damp cloth. |
| Large Spill | - Evacuate the area. - Wear appropriate PPE, including respiratory protection if dust is airborne. - Follow the same cleanup procedure as for a small spill. |
First Aid Measures
While this compound is not considered hazardous, the following first aid measures should be taken in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If symptoms occur, seek medical attention.[1][13] |
| Skin Contact | Wash the affected area with soap and water.[1][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1][9][10] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][9][10] |
Disposal Plan
Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations. As a non-hazardous substance, it can typically be disposed of as general chemical waste.
| Waste Type | Disposal Method |
| Unused Product | - Dispose of in a licensed professional waste disposal service.[6] - Do not dispose of with household garbage.[6] |
| Empty Containers | - Dispose of empty containers as unused product unless thoroughly cleaned.[6] |
As this compound is a valuable isotopically labeled compound, consider any institutional protocols for the recovery or specific disposal of such materials.
Procedural Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. isotope.com [isotope.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. sethnewsome.org [sethnewsome.org]
- 8. himediadownloads.com [himediadownloads.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. carlroth.com [carlroth.com]
- 11. extrasynthese.com [extrasynthese.com]
- 12. scribd.com [scribd.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
